1,4-Diethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNFIQXBYRDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059549 | |
| Record name | Benzene, 1,4-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-95-2 | |
| Record name | 1,4-Diethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y51501JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Diethoxybenzene: Synthesis, Properties, and Applications
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 1,4-Diethoxybenzene (CAS No. 122-95-2), a key aromatic ether intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its physical and chemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its applications as a precursor in the synthesis of pharmaceuticals and liquid crystals.
Core Properties of this compound
This compound, also known as hydroquinone diethyl ether, is a white crystalline solid at room temperature.[1][2] It is primarily utilized as an intermediate in the synthesis of a variety of organic compounds, including dyes, fragrances, pharmaceuticals, and liquid crystal materials.[1][2]
Chemical Identification and Physical Constants
The fundamental identifiers and physical constants of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 122-95-2 | [3] |
| Molecular Formula | C₁₀H₁₄O₂ | [4][5] |
| Molecular Weight | 166.22 g/mol | [4] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 69-72 °C | [6] |
| Boiling Point | 246 °C at 760 mmHg | [5] |
| Density | Approximately 1.0 g/cm³ | |
| Solubility | Insoluble in water; Soluble in ethanol and ether. | [1] |
| Vapor Pressure | 0.0436 mmHg at 25°C |
Synthesis and Purification: Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from hydroquinone.[1][7] This method involves the deprotonation of hydroquinone followed by a nucleophilic substitution reaction with an ethylating agent.
Williamson Ether Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar dialkoxybenzenes.
Materials:
-
Hydroquinone
-
Ethyl bromide or Diethyl sulfate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (as solvent)
-
Water
-
95% Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve hydroquinone in ethanol.
-
Base Addition: While stirring, add a stoichiometric excess of powdered sodium hydroxide or potassium hydroxide to the solution.
-
Alkylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the reaction.[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with water to remove any inorganic salts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 122-95-2 [smolecule.com]
- 3. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 6. This compound | CAS#:122-95-2 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]
Spectroscopic Profile of 1,4-Diethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 1,4-diethoxybenzene, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol . Its structure is characterized by a central benzene ring substituted with two ethoxy groups at the para positions. This symmetrical arrangement is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and complementary information.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically exhibits a triplet for the methyl protons, a quartet for the methylene protons, and a singlet for the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1.37 | Triplet | 6H | 7.0 | -CH₃ |
| 3.96 | Quartet | 4H | 7.0 | -O-CH₂- |
| 6.81 | Singlet | 4H | N/A | Ar-H |
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 15.0 | -CH₃ |
| 63.8 | -O-CH₂- |
| 115.5 | Ar-C-H |
| 153.1 | Ar-C-O |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2975 | C-H stretch (aliphatic) |
| ~2870 | C-H stretch (aliphatic) |
| ~1510 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
| ~1050 | C-O stretch (alkyl ether) |
| ~825 | C-H bend (aromatic, para-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 166 | 48 | [M]⁺ (Molecular Ion) |
| 138 | 16 | [M - C₂H₄]⁺ |
| 110 | 100 | [M - C₂H₄ - C₂H₄]⁺ |
| 109 | 59 | [M - C₂H₄ - C₂H₅]⁺ |
| 81 | 25 | [C₆H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities and coupling constants to deduce the connectivity of the atoms.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks in the spectrum.
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe is commonly used.
-
A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.
-
The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.
-
-
Ionization and Analysis:
-
The sample is heated to induce vaporization into the gas phase within the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of 1,4-Diethoxybenzene from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-diethoxybenzene from hydroquinone, a common transformation in organic chemistry with applications in the development of pharmaceuticals, fragrances, and liquid crystals.[1] The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction for forming ethers.[2]
Reaction Overview
The synthesis of this compound from hydroquinone is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, the hydroxyl groups of hydroquinone are deprotonated by a base to form a more nucleophilic phenoxide dianion. This dianion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to form the diether product.[2]
The choice of base, solvent, and temperature is crucial for optimizing the reaction rate and maximizing the yield of this compound.[3] Common bases include potassium hydroxide and sodium hydroxide, while suitable solvents include ethanol and dimethyl sulfoxide (DMSO).[1][3] The reaction is often carried out at an elevated temperature to ensure a reasonable reaction rate.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Source(s) |
| Reactants | ||
| Hydroquinone | 1.0 equivalent | [2] |
| Ethyl Bromide/Iodide | >2.0 equivalents | [1][3] |
| Base (e.g., KOH, NaOH) | >2.0 equivalents | [1][3] |
| Reaction Conditions | ||
| Solvent | Ethanol or DMSO | [1][3] |
| Temperature | 60 °C (Ethanol) | [1] |
| Reaction Time | 2 hours (Ethanol) | [1] |
| Product Information | ||
| Product Name | This compound | [1] |
| Appearance | White crystalline solid | [1] |
| Yield | ~80% | [1] |
| Melting Point | 69-72 °C | [4][5][6] |
| Spectroscopic Data | ||
| 1H NMR | See spectrum details below | [7][8] |
| 13C NMR | See spectrum details below | [7] |
| IR | See spectrum details below | [9][10] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from hydroquinone using potassium hydroxide in ethanol.
Materials:
-
Hydroquinone
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in ethanol.
-
Addition of Base: To the stirred solution, add powdered potassium hydroxide.
-
Addition of Ethylating Agent: While stirring, add ethyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and maintain this temperature for 2 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with deionized water to remove any remaining base and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from ethanol to obtain a white crystalline solid.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the Williamson ether synthesis of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 122-95-2 [amp.chemicalbook.com]
- 6. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(122-95-2) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(122-95-2) IR Spectrum [chemicalbook.com]
- 10. Benzene, 1,4-diethoxy- [webbook.nist.gov]
An In-Depth Technical Guide to the Williamson Ether Synthesis of 1,4-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Williamson ether synthesis for preparing 1,4-diethoxybenzene, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1] The document details optimized reaction protocols, presents key quantitative data in a structured format, and offers insights into the reaction mechanism, potential side reactions, and product characterization.
Introduction to the Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from a primary alkyl halide.[2] In the context of this compound synthesis, the dianion of hydroquinone is reacted with an ethylating agent.
Reaction and Mechanism
The overall reaction for the synthesis of this compound from hydroquinone is as follows:
The reaction mechanism involves the deprotonation of hydroquinone by a base to form the hydroquinone dianion, which then acts as a potent nucleophile. This dianion subsequently attacks the electrophilic carbon of the ethylating agent in a concerted SN2 fashion, leading to the formation of the ether linkages.
Data Presentation: A Comparative Analysis of Reaction Conditions
The yield of this compound is highly dependent on the choice of reagents and reaction conditions. The following table summarizes various reported methods, providing a clear comparison for researchers to select the most suitable protocol for their needs.
| Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Bromide | Potassium Hydroxide | Ethanol | 60 | 2 | ~80 | [3] |
| Diethyl Sulfate | Sodium Hydroxide | Aqueous | Not Specified | Not Specified | High | [3] |
| Ethyl Iodide | Potassium Carbonate | Butanone | Reflux | 1 | Not Specified | This guide provides a general protocol; yields may vary. |
| Ethyl Halide | Sodium Ethoxide | Ethanol | Reflux | Not Specified | Good | [4] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a high-yield synthesis of this compound.
High-Yield Synthesis using Ethyl Bromide and Potassium Hydroxide
This protocol is based on a reported method with a yield of approximately 80%.[3]
Materials:
-
Hydroquinone
-
Ethyl Bromide
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, dissolve hydroquinone in ethanol.
-
Addition of Base: To the stirred solution, add powdered potassium hydroxide.
-
Addition of Ethylating Agent: Slowly add ethyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to 60°C in a water bath and maintain this temperature with continuous stirring for 2 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir. The solution should remain alkaline.
-
Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as a white crystalline solid.[3]
Product Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | White crystalline solid[3] |
| Melting Point | 69-72 °C |
| Boiling Point | 246 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance): [5]
-
δ ~1.4 ppm (t, 6H): Triplet corresponding to the six protons of the two methyl (-CH3) groups.
-
δ ~4.0 ppm (q, 4H): Quartet corresponding to the four protons of the two methylene (-OCH2-) groups.
-
δ ~6.8 ppm (s, 4H): Singlet corresponding to the four aromatic protons.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~15 ppm: Carbon of the methyl (-CH3) groups.
-
δ ~64 ppm: Carbon of the methylene (-OCH2-) groups.
-
δ ~115 ppm: Aromatic C-H carbons.
-
δ ~153 ppm: Aromatic C-O carbons.
IR (Infrared) Spectroscopy: [6][7]
-
~2980-2850 cm-1: C-H stretching of the ethyl groups.
-
~1510 cm-1: C=C stretching of the aromatic ring.
-
~1230 cm-1: Aryl-O-C stretching.
-
~1050 cm-1: C-O-C stretching.
-
~820 cm-1: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.
Potential Side Reactions and Troubleshooting
While the Williamson ether synthesis is generally robust, certain side reactions can lower the yield and complicate purification.
-
Elimination Reaction: The alkoxide/phenoxide base can induce an elimination reaction (E2) with the ethylating agent, particularly if the reaction temperature is too high.[8]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[8]
Troubleshooting Low Yields: [8]
-
Incomplete Deprotonation: Ensure a sufficiently strong base and anhydrous conditions are used to fully deprotonate the hydroquinone.
-
Reaction Time and Temperature: Optimize the reaction time and temperature; prolonged reaction times or excessively high temperatures can lead to side reactions.
-
Purity of Reagents: Use pure and dry reagents and solvents to avoid unwanted side reactions.
Conclusion
The Williamson ether synthesis remains a highly effective and versatile method for the preparation of this compound. By carefully selecting the appropriate reagents, solvent, and reaction conditions, researchers can achieve high yields of this important chemical intermediate. This guide provides the necessary technical details and data to enable scientists and professionals in drug development and materials science to successfully synthesize and characterize this compound for their research and development needs.
References
- 1. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene, | Chegg.com [chegg.com]
- 2. IH NMR (300 MHz, CDC13) 1,4-Dimethoxybenzene -6.832 | Chegg.com [chegg.com]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound(122-95-2) 1H NMR [m.chemicalbook.com]
- 6. This compound(122-95-2) IR Spectrum [chemicalbook.com]
- 7. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
IUPAC name and synonyms for 1,4-Diethoxybenzene
An In-depth Technical Guide to 1,4-Diethoxybenzene
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies.
Nomenclature
The standard IUPAC name for this compound is This compound [1][2]. It is also known by several synonyms, which are often encountered in literature and commercial listings.
Common Synonyms:
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature with a characteristic sweet, floral, or anise-like odor[8][9][10]. It is insoluble in water but soluble in organic solvents such as ethanol and ether[7][8].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4][5][7][8][10] |
| Molecular Weight | 166.22 g/mol | [8][10] |
| CAS Number | 122-95-2 | [2][3][4][5][7][8] |
| Appearance | White to off-white crystalline solid | [8][10] |
| Melting Point | 69-72 °C | [3][10] |
| Boiling Point | 198-200 °C; 246 °C at 760 mmHg | [3][8] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 88.2 ± 19.4 °C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [7][8] |
| Vapor Pressure | 0.0436 mmHg at 25°C | [7] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 4 | [8] |
| Topological Polar Surface Area | 18.5 Ų | [1][8] |
| Heavy Atom Count | 12 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the ethylation of hydroquinone. Several methods have been described in the literature.
Method 1: Williamson Ether Synthesis with Diethyl Sulfate
This is a common method for preparing this compound.[10][11]
-
Reactants: Hydroquinone, diethyl sulfate, and a base (e.g., sodium hydroxide).
-
Procedure:
-
Dissolve hydroquinone (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Add diethyl sulfate (2.5 equivalents) dropwise to the stirred solution while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.
-
Cool the reaction mixture. The solid product will precipitate.
-
Isolate the crude product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Method 2: Phase-Transfer Catalysis
This method offers an alternative to the classical Williamson synthesis, often with improved yields and milder reaction conditions.[9]
-
Reactants: Hydroquinone, an ethylating agent (e.g., ethyl bromide), a base (e.g., potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure:
-
Combine hydroquinone, powdered potassium hydroxide, the phase-transfer catalyst, and a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.
-
Add ethyl bromide to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[9]
-
After cooling, add water to the mixture.
-
The product, being insoluble in water, will precipitate and can be collected by suction filtration.
-
Wash the product with water until the filtrate is neutral.
-
Dry the product under a vacuum. If necessary, further purify by recrystallization from 95% ethanol.[9]
-
Analytical Methods
The characterization and purity assessment of this compound typically involve standard analytical techniques for organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from a mixture and confirming its identity based on its mass spectrum.[12] The NIST WebBook provides a reference mass spectrum for this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the ethoxy groups.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O ether linkages and the aromatic ring.[1][4]
-
Melting Point Analysis: The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range close to the literature value suggests high purity.
Visualizations
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Caption: General analytical workflow for this compound characterization.
References
- 1. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | CAS#:122-95-2 | Chemsrc [chemsrc.com]
- 4. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 5. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 6. This compound | 122-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 122-95-2 [chemnet.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound CAS#: 122-95-2 [m.chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. env.go.jp [env.go.jp]
- 13. This compound(122-95-2) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of 1,4-Diethoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1,4-diethoxybenzene in various organic solvents. The information contained herein is critical for professionals in chemical research, synthesis, and pharmaceutical development, where this compound serves as a key intermediate. Understanding its solubility is paramount for process optimization, including purification, crystallization, and formulation.
Core Physical and Chemical Properties
This compound is an organic compound with the chemical formula C₁₀H₁₄O₂. It presents as a white crystalline solid and is known to be insoluble in water but soluble in several organic solvents.[1][2][3] Key physical properties are summarized below:
| Property | Value | Reference(s) |
| Molecular Weight | 166.22 g/mol | [4][5] |
| Melting Point | 69-72 °C | [2][4][6] |
| Boiling Point | 246 °C | [2][4][6] |
| Water Solubility | Insoluble | [1][2][3][4][6] |
Quantitative Solubility Data
A recent study systematically investigated the solubility of this compound in twelve monosolvent systems at temperatures ranging from 278.15 K to 318.15 K.[7] The research found that the mole fraction solubility of this compound increased with rising temperature across all tested solvents.[7] The following table summarizes the molar fraction solubility at 298.15 K (25 °C), highlighting the varying dissolution capabilities of different solvent classes.
Table 1: Molar Fraction Solubility of this compound in Various Organic Solvents at 298.15 K [7]
| Solvent | Molar Fraction (mol/mol) |
| Butyl Acetate | 0.212 |
| Ethyl Acetate | 0.179 |
| 2-Butanone | 0.169 |
| n-Propyl Acetate | 0.165 |
| Methyl Acetate | 0.145 |
| Acetone | > Isobutyl Acetate |
| Isobutyl Acetate | 0.112 |
| Dimethyl Carbonate | 0.099 |
| Ethyl Lactate | 0.074 |
| Acetonitrile | 0.067 |
| Ethanol | 0.015 |
| Methanol | 0.009 |
Note: The exact value for acetone was not provided in the abstract but was noted to be greater than that of isobutyl acetate.
The study also noted that factors such as solvent polarity, hydrogen bonding capabilities, and cohesive energy density significantly influence the solubility behavior of this compound.[7]
Experimental Protocol for Solubility Determination
A detailed experimental methodology for determining the solubility of this compound is crucial for reproducing and building upon existing data. While the full experimental details are contained within the cited primary literature, a general workflow for such an experiment can be outlined. The following diagram illustrates a typical gravimetric method for solubility determination.
Caption: A generalized experimental workflow for determining the solubility of a solid compound in a solvent.
The referenced study utilized established thermodynamic models, including the modified Apelblat, Margules, UNIQUAC, and NRTL models, to correlate the experimental solubility data.[7] The modified Apelblat model was reported to provide the best correlation.[7]
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, featuring a nonpolar benzene ring with two electron-donating ethoxy groups, dictates its affinity for various solvents.
The study by an unnamed source highlighted the importance of several factors in determining the solubility of this compound.[7] These include:
-
Solvent Polarity (ET(30)) : A measure of the solvent's ionizing power.
-
Hydrogen Bonding : The ability of the solvent to act as a hydrogen bond donor or acceptor.
-
Cohesive Energy Density : A measure of the intermolecular forces within the solvent.
-
Hansen Solubility Parameters (HSPs) : These parameters break down the cohesive energy into contributions from dispersion forces, polar forces, and hydrogen bonding.[7]
The thermodynamic analysis from the study revealed that the mixing process of this compound in the selected solvents is spontaneous and driven by an increase in entropy.[7]
Logical Relationships in Solubility Analysis
The process of understanding and predicting the solubility of a compound like this compound involves a logical progression from experimental measurement to theoretical modeling and analysis.
Caption: A diagram illustrating the logical flow from experimental data to theoretical analysis in solubility studies.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. The provided quantitative data and the outline of the experimental and analytical methodologies offer a solid foundation for scientists and developers. The significant variation in solubility across different solvent classes underscores the importance of solvent selection for specific applications, from chemical synthesis to drug formulation. The referenced study provides a valuable resource for further in-depth analysis of the thermodynamic properties of this compound solutions.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 122-95-2 [amp.chemicalbook.com]
- 3. This compound CAS#: 122-95-2 [m.chemicalbook.com]
- 4. This compound | 122-95-2 [chemnet.com]
- 5. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Aromatic World of 1,4-Diethoxybenzene Analogs: A Technical Guide to Their Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence and sources of 1,4-diethoxybenzene and its analogs, with a primary focus on the structurally similar and more frequently documented 1,4-dimethoxybenzene. While this compound is a valuable synthetic compound, its presence in nature is not well-documented. In contrast, its methoxy analog is a known constituent of various plant species and plays a role in plant-insect interactions. This guide provides a comprehensive overview of the natural sources of these compounds, summarizes quantitative data, details experimental protocols for their isolation and identification, and presents visual workflows to aid in research and development.
Introduction
This compound and its analogs, belonging to the class of dialkoxybenzenes, are aromatic compounds with significant applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and fragrances.[1][2] Their structural precursor, hydroquinone, and its derivatives are found in a variety of natural sources.[3][4][5] Understanding the natural occurrence of these compounds can provide valuable insights for synthetic biology, drug discovery, and the development of novel fragrances and flavorings.
This guide focuses on the known natural sources of 1,4-dimethoxybenzene, a close analog of this compound, and their common precursor, hydroquinone. The methodologies for extraction and identification of these compounds from natural matrices are also detailed to provide a practical resource for researchers.
Natural Occurrence and Sources
While direct evidence for the natural occurrence of this compound is scarce in scientific literature, its analog, 1,4-dimethoxybenzene, has been identified in a variety of natural sources.[1]
1,4-Dimethoxybenzene
1,4-Dimethoxybenzene is a naturally occurring organic compound found in several plant species.[6] It is known for its sweet, floral odor and has been identified as a significant component of the scent profile of various plants, playing a role in attracting pollinators.[6][7]
Table 1: Natural Sources of 1,4-Dimethoxybenzene
| Source Organism | Family | Part of Organism | Reference(s) |
| Willow (Salix spp.) | Salicaceae | Flowers | [6] |
| Tea (Camellia sinensis) | Theaceae | Leaves | [6] |
| Hyacinth (Hyacinthus orientalis) | Asparagaceae | Flowers | [6] |
| Zucchini (Cucurbita pepo) | Cucurbitaceae | Flowers | [6][7] |
| Nymphaea rudgeana | Nymphaeaceae | - | [8] |
| Achillea abrotanoides | Asteraceae | - | [8] |
| Peppermint (Mentha X piperita) | Lamiaceae | - | [9] |
Hydroquinone and its Derivatives
Hydroquinone, the dihydroxy precursor to dialkoxybenzenes, and its glycoside derivative, arbutin, are widespread in the plant kingdom.[4][5] Arbutin can be hydrolyzed to hydroquinone.[5]
Table 2: Natural Sources of Hydroquinone and Arbutin
| Compound | Source Organism | Family | Part of Organism | Reported Concentration (ppm) | Reference(s) |
| Arbutin | Wheat products | Poaceae | - | 1-10 | [10] |
| Arbutin | Pears | Rosaceae | Fruit | 4-15 | [10] |
| Arbutin | Coffee | Rubiaceae | Beans | 0.1 | [10] |
| Arbutin | Tea | Theaceae | Leaves | 0.1 | [10] |
| Hydroquinone | Coffee | Rubiaceae | Beans | 0.2 | [10] |
| Hydroquinone | Red wine | Vitaceae | - | 0.5 | [10] |
| Hydroquinone | Wheat cereals | Poaceae | - | 0.2-0.4 | [10] |
| Hydroquinone | Broccoli | Brassicaceae | - | 0.1 | [10] |
| Hydroquinone | Agaricus hondensis | Agaricaceae | Mushroom | - | [11] |
| Hydroquinone | Propolis | - | - | - | [3] |
| Hydroquinone | Castoreum | - | Beaver castor sacs | - | [3] |
Experimental Protocols
The isolation and identification of this compound analogs from natural sources typically involve extraction followed by chromatographic and spectroscopic analysis.
General Extraction of Volatile Compounds from Plant Material
This protocol is a generalized procedure for the extraction of aromatic compounds like 1,4-dimethoxybenzene from plant tissues.
Materials:
-
Fresh or dried plant material (e.g., flowers, leaves)
-
Solvent (e.g., hexane, dichloromethane, methanol)
-
Grinder or blender
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Homogenize the plant material to increase the surface area for extraction.
-
Extraction: Macerate the homogenized plant material in a suitable solvent at room temperature. The choice of solvent will depend on the polarity of the target compounds. For semi-polar compounds like 1,4-dimethoxybenzene, dichloromethane or a mixture of hexane and ethyl acetate is often effective.
-
Filtration: Separate the solvent extract from the solid plant residue by filtration.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
-
Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography or solid-phase extraction (SPE) to isolate the compounds of interest.
Identification and Quantification
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Chromatographic Separation:
-
GC-MS: The volatile and semi-volatile compounds in the extract are separated based on their boiling points and affinity for the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be compared to spectral libraries for identification.
-
HPLC: For less volatile or thermally labile compounds, HPLC with a suitable detector (e.g., UV-Vis, MS) can be used for separation and quantification.
-
-
Spectroscopic Confirmation:
-
NMR: For unambiguous structure elucidation of isolated compounds, 1H and 13C NMR spectroscopy are essential.
-
-
Quantification: The concentration of the identified compounds can be determined by creating a calibration curve using authentic standards.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the extraction and identification of this compound analogs from natural sources, as well as the biosynthetic relationship of these compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 122-95-2 [m.chemicalbook.com]
- 3. Hydroquinone - Wikipedia [en.wikipedia.org]
- 4. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound 1,4-Dimethoxybenzene (FDB000855) - FooDB [foodb.ca]
- 10. Human exposure to naturally occurring hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admiremyskin.com [admiremyskin.com]
An In-depth Technical Guide to the Electron-Donating Properties of Ethoxy Groups in 1,4-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Diethoxybenzene is an aromatic compound of significant interest in medicinal chemistry and materials science due to the profound influence of its para-substituted ethoxy groups on the electronic environment of the benzene ring. The lone pairs of electrons on the oxygen atoms of the ethoxy groups are delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect. This electron donation significantly increases the electron density at the ortho and para positions, rendering the molecule more nucleophilic and susceptible to electrophilic aromatic substitution. While the electronegative oxygen atom also exerts an electron-withdrawing inductive effect, the resonance effect is predominant, defining the overall electron-donating character of the ethoxy substituents. This guide provides a comprehensive overview of these electronic properties, supported by quantitative data, detailed experimental protocols for their determination, and visualizations of relevant chemical and synthetic pathways.
Quantitative Analysis of Electron-Donating Properties
The electron-donating nature of the ethoxy groups in this compound can be quantified using a combination of empirical parameters derived from linear free-energy relationships, spectroscopic analysis, electrochemical measurements, and computational chemistry. These quantitative descriptors are crucial for developing structure-activity relationships (SAR) in drug design and for predicting the reactivity of this compound and its derivatives in chemical synthesis.
Table 1: Quantitative Data on the Electronic Properties of the Ethoxy Group and this compound
| Parameter | Value | Method of Determination | Significance |
| Hammett Constant (σp) | -0.24 | Linear Free-Energy Relationships (pKa of substituted benzoic acids) | A negative value indicates strong electron-donating character at the para position through resonance. |
| Hammett Constant (σm) | +0.10 | Linear Free-Energy Relationships (pKa of substituted benzoic acids) | A positive value at the meta position, where resonance is minimal, reveals the electron-withdrawing inductive effect. |
| Taft Polar Constant (σ)* | +0.49 | Linear Free-Energy Relationships (ester hydrolysis rates) | Quantifies the polar (inductive and field) electron-withdrawing effect of the substituent. |
| ¹³C NMR Chemical Shift (ipso-C) | ~152 ppm (estimated) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield shift of the carbon directly attached to the ethoxy group, indicative of the oxygen's electronegativity. |
| ¹³C NMR Chemical Shift (ortho-C) | ~116 ppm (estimated) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Upfield shift relative to benzene (128.5 ppm) due to increased electron density from the resonance effect. |
| ¹³C NMR Chemical Shift (meta-C) | ~129 ppm (estimated) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Minimal shift compared to benzene, as the resonance effect is not transmitted to the meta position. |
| Oxidation Potential (Epa) | To be determined | Cyclic Voltammetry (CV) | A lower oxidation potential compared to benzene would indicate a more electron-rich aromatic ring that is easier to oxidize. |
| HOMO Energy | To be determined | Computational Chemistry (e.g., DFT) | A higher HOMO energy level relative to benzene would signify greater electron-donating ability and increased reactivity towards electrophiles. |
| LUMO Energy | To be determined | Computational Chemistry (e.g., DFT) | The energy of the lowest unoccupied molecular orbital, which influences the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | To be determined | Computational Chemistry (e.g., DFT) | A smaller energy gap can be correlated with higher chemical reactivity and polarizability. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from hydroquinone and an ethylating agent, a classic example of the Williamson ether synthesis.
Materials:
-
Hydroquinone (1,4-dihydroxybenzene)
-
Ethyl iodide or ethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in a suitable polar a-protic solvent such as acetone or DMF.
-
Add an excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the hydroxyl groups of hydroquinone.
-
While stirring vigorously, add at least two equivalents of ethyl iodide or ethyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium iodide/bromide salts.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted hydroquinone, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Determination of Hammett Constants
This protocol outlines the general procedure for determining the Hammett substituent constants (σ) by measuring the pKa of a series of substituted benzoic acids.
Materials:
-
Benzoic acid
-
Para-ethoxybenzoic acid
-
Meta-ethoxybenzoic acid
-
pH meter
-
Burette
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
50% ethanol-water solvent mixture
-
Magnetic stirrer
Procedure:
-
Prepare solutions of known concentration for benzoic acid and each of the substituted benzoic acids in the 50% ethanol-water mixture.
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate a known volume of each benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve for each acid.
-
Determine the pKa for each acid, which is the pH at the half-equivalence point.
-
Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Characterization by Cyclic Voltammetry
This protocol describes the determination of the oxidation potential of this compound, which provides insight into the electron-donating ability of the ethoxy groups.
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile or dichloromethane)
-
A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
A three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound of known concentration in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the solution. A glassy carbon or platinum electrode can be used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reversing the scan.
-
Record the resulting voltammogram (current vs. potential).
-
The anodic peak potential (Epa) corresponds to the oxidation of this compound. A lower Epa value compared to a reference compound like benzene indicates that the substance is more easily oxidized and thus more electron-rich.
Visualization of Electronic Effects and Synthetic Pathways
Resonance and Inductive Effects of the Ethoxy Group
The electron-donating character of the ethoxy group is a result of the interplay between its resonance (+M effect) and inductive (-I effect) properties. The following diagram illustrates these opposing effects.
Application in Pharmaceutical Synthesis: A Pathway to Phenacetin Analogs
This compound can serve as a versatile starting material or intermediate in the synthesis of various pharmaceutically active compounds. A relevant example is its conceptual connection to the synthesis of phenacetin, a once-common analgesic. While phenacetin is typically synthesized from p-phenetidine, a derivative of this compound can be envisioned in a multi-step synthesis. The following pathway illustrates a plausible synthetic route.
Conclusion
The ethoxy groups in this compound are potent activators of the aromatic ring, primarily through a strong electron-donating resonance effect that overrides their inherent inductive withdrawal. This net electron donation has significant implications for the molecule's reactivity, spectroscopic properties, and its utility as a building block in the development of new chemical entities, including pharmaceuticals. A thorough understanding and quantification of these electronic effects, as outlined in this guide, are essential for researchers and scientists aiming to leverage the unique properties of this compound in their work. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important compound and its derivatives.
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1,4-Diethoxybenzene in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Diethoxybenzene, also known as hydroquinone diethyl ether, is an aromatic organic compound with the formula C₆H₄(OCH₂CH₃)₂.[1] It typically appears as a white to off-white crystalline solid with a faint, sweet floral odor.[1] Its molecular structure, featuring a benzene ring substituted with two electron-donating ethoxy groups at the para positions, renders it an activated and versatile intermediate in a multitude of organic syntheses.[1] This compound serves as a crucial building block in the production of dyes, pharmaceuticals, liquid crystal materials, and fragrances.[1][2] The electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution, a key reaction class for the introduction of various functional groups.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 122-95-2[3] |
| Molecular Formula | C₁₀H₁₄O₂[3] |
| Molecular Weight | 166.22 g/mol [3] |
| Melting Point | 69-72 °C[3][4] |
| Boiling Point | 246-248 °C[3][4] |
| Appearance | White to orange to green powder or crystals[3] |
| Solubility | Insoluble in water; soluble in ethanol and ether[1] |
Key Applications in Organic Synthesis
This compound is a valuable precursor in several classes of organic reactions, primarily due to the activating, ortho, para-directing nature of its two ethoxy groups.
Electrophilic Aromatic Substitution
The electron-donating ethoxy groups make the aromatic ring of this compound exceptionally electron-rich, thus highly reactive towards electrophiles.[5] All four available positions on the ring are activated and sterically accessible, which can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled.[5]
Common Electrophilic Substitution Reactions:
-
Nitration: Introduction of a nitro group (-NO₂) is a fundamental step for synthesizing intermediates used in dyes and pharmaceuticals. The nitro group can be subsequently reduced to an amino group.
-
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid introduces one or more halogen atoms.
-
Friedel-Crafts Acylation & Alkylation: These reactions introduce acyl or alkyl groups, respectively, forming substituted ketones or alkylated aromatics.
-
Chloromethylation: The introduction of a chloromethyl group (-CH₂Cl) provides a reactive handle for further synthetic transformations, such as the Wittig reaction for polymer synthesis.[6]
Fries Rearrangement
The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones, which are important intermediates for various pharmaceuticals.[7][8] While this compound itself does not undergo this rearrangement, its precursor, hydroquinone, can be diacetylated and then subjected to a Fries rearrangement to produce 2,5-dihydroxyacetophenone.[9][10][11] This product is a key starting material in the synthesis of various bioactive compounds. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7]
Synthesis of Dyes and Conjugated Materials
This compound and its derivatives are used as core structures in the synthesis of dyes and functional polymers.[12] For instance, it can be a starting point for creating electroluminescent macromonomers.[6] A typical synthetic route involves chloromethylation, followed by reaction with triphenylphosphine to form a phosphonium salt, which is then used in a Wittig condensation to build a conjugated system.[6]
Pharmaceutical and Agrochemical Synthesis
As a key organic intermediate, this compound is utilized in the synthesis of pesticides, medicines, and other specialty chemicals.[2] Its stable and predictable reactivity makes it a reliable building block for complex molecules, including active pharmaceutical ingredients (APIs).[13]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the ethylation of hydroquinone using ethyl bromide and a phase transfer catalyst.
Reaction Scheme: HO-C₆H₄-OH + 2 CH₃CH₂Br --(KOH, Catalyst)--> CH₃CH₂O-C₆H₄-OCH₂CH₃ + 2 KBr + 2 H₂O
Materials:
-
Hydroquinone
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Ethanol or Methanol (solvent)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide), if desired
Procedure:
-
In a round-bottom flask, dissolve hydroquinone and potassium hydroxide in 20 mL of ethanol (or methanol).[2]
-
Add ethyl bromide to the mixture.[2]
-
Heat the reaction mixture at 60 °C for 2 hours with continuous stirring.[2]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Ref. |
| Hydroquinone | Ethyl Bromide | Ethanol | 60 °C | 2 h | ~80% | [2] |
Protocol 2: Synthesis of 2,5-Diethoxy-4-nitroaniline (Intermediate for Dyes)
This protocol outlines a typical electrophilic nitration followed by reduction, starting from this compound.
Workflow Diagram:
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 122-95-2 [m.chemicalbook.com]
- 4. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols: 1,4-Diethoxybenzene as a Versatile Building Block for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diethoxybenzene is a readily available aromatic compound that serves as a valuable and versatile building block in the synthesis of thermotropic liquid crystals. Its symmetrical structure, featuring two flexible ethoxy chains, makes it an ideal core or precursor for the molecular architecture of calamitic (rod-shaped) liquid crystals. The presence of the ethoxy groups can influence key liquid crystalline properties such as the mesophase type, transition temperatures, and dielectric anisotropy.
These application notes provide detailed protocols for the synthesis of liquid crystals derived from this compound. The methodologies described focus on the preparation of key intermediates and their subsequent conversion into Schiff base liquid crystals, a common class of mesogenic compounds. This document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic pathways and experimental workflows.
Core Concepts and Synthetic Strategy
The general strategy for utilizing this compound as a liquid crystal precursor involves a multi-step synthesis. Initially, this compound is functionalized to introduce reactive groups, such as formyl (-CHO) or amino (-NH2) groups. These functionalized derivatives are then used in condensation reactions to form the final liquid crystal molecules.
A common and illustrative example is the synthesis of a Schiff base liquid crystal, N-(4-ethoxybenzylidene)-4-ethoxyaniline. This synthesis demonstrates the conversion of this compound into two key intermediates: 4-ethoxybenzaldehyde and 4-ethoxyaniline, which are then reacted to form the final mesogenic compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
The foundational building block, this compound, can be synthesized from hydroquinone via the Williamson ether synthesis.[1]
Materials:
-
Hydroquinone
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq).
-
Alkylation: Add ethyl iodide or ethyl bromide (2.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Ethoxybenzaldehyde (Intermediate A)
This protocol outlines the formylation of this compound to produce the key aldehyde intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Sodium acetate solution
-
Ice bath
-
Dropping funnel
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (3.0 eq) with stirring.
-
Formylation: Dissolve this compound (1.0 eq) in dichloromethane and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and then add a saturated solution of sodium acetate to neutralize the acid.
-
Extraction: Extract the product with dichloromethane.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude 4-ethoxybenzaldehyde by vacuum distillation or recrystallization.
Protocol 3: Synthesis of 4-Ethoxyaniline (Intermediate B)
This protocol describes the synthesis of the amine intermediate via nitration of this compound followed by reduction.
Materials:
-
This compound
-
Nitric acid
-
Sulfuric acid
-
Tin(II) chloride (SnCl2) or Iron (Fe) powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
Procedure:
-
Nitration: Slowly add a mixture of nitric acid and sulfuric acid to a solution of this compound at low temperature (0-5 °C) to yield 1,4-diethoxy-2-nitrobenzene.
-
Reduction: Reduce the nitro group using a standard procedure, such as reacting with tin(II) chloride in ethanol or iron powder in the presence of hydrochloric acid.
-
Work-up: Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent.
-
Purification: Purify the crude 4-ethoxyaniline by vacuum distillation or recrystallization.
Protocol 4: Synthesis of N-(4-ethoxybenzylidene)-4-ethoxyaniline (Liquid Crystal)
This final step involves the condensation of the aldehyde and amine intermediates to form the Schiff base liquid crystal.
Materials:
-
4-Ethoxybenzaldehyde (Intermediate A)
-
4-Ethoxyaniline (Intermediate B)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq) and 4-ethoxyaniline (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from absolute ethanol to yield the final liquid crystal product.
Data Presentation
The following tables summarize the key quantitative data for the synthesized liquid crystal and its precursors.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₄O₂ | 166.22 | 71-73 | 246-247 |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 12-14 | 248 |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 3-4 | 244 |
| N-(4-ethoxybenzylidene)-4-ethoxyaniline | C₁₇H₁₉NO₂ | 269.34 | 130-132 | - |
Table 2: Mesomorphic Properties of N-(4-ethoxybenzylidene)-4-ethoxyaniline
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Mesophase |
| Crystal to Nematic | ~135 | - | Nematic |
| Nematic to Isotropic | ~158 | - | Isotropic |
Note: The exact transition temperatures and enthalpy values can vary depending on the purity of the sample and the heating/cooling rate during analysis. The data presented here are typical values.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.
Caption: Synthetic pathway for a Schiff base liquid crystal from this compound.
Caption: General experimental workflow for liquid crystal synthesis.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds should be characterized using standard analytical techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the different mesophases (e.g., nematic, smectic).
-
Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure and purity of the synthesized compounds.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of calamitic liquid crystals. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and explore novel mesogenic materials based on this core structure. By modifying the functional groups and reaction partners, a wide variety of liquid crystals with tailored properties can be developed for applications in display technologies, sensors, and other advanced materials.
References
Application of 1,4-Diethoxybenzene in the Synthesis of Azo and Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diethoxybenzene, a dialkoxy derivative of benzene, serves as a versatile and valuable building block in the synthesis of various classes of dyes. Its electron-rich aromatic ring, activated by two ethoxy groups, makes it an excellent nucleophile for electrophilic aromatic substitution reactions. This property is particularly exploited in the synthesis of azo dyes through coupling with diazonium salts and in the preparation of fluorescent stilbene-type dyes via intermediates derived from it. These synthetic dyes have broad applications, including in textile coloring, as pH indicators, and in the development of advanced materials for optical and electronic applications. This document provides detailed application notes and experimental protocols for the synthesis of representative azo and fluorescent dyes using this compound.
I. Synthesis of Azo Dyes
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis of azo dyes from this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with this compound.
A. General Reaction Pathway
The overall reaction for the synthesis of an azo dye using this compound is depicted below. The first step is the formation of a diazonium salt from a substituted aniline. This is followed by the electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and this compound acts as the nucleophile.
Caption: General workflow for azo dye synthesis.
B. Experimental Protocol: Synthesis of an Azo Dye from p-Nitroaniline and this compound
This protocol describes the synthesis of a specific azo dye by coupling diazotized p-nitroaniline with this compound.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
Step 1: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g of p-nitroaniline in 10 mL of a 1:1 mixture of concentrated HCl and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.7 g of sodium nitrite in 5 mL of water to the p-nitroaniline solution. Maintain the temperature below 5 °C during the addition.
-
Continue stirring the mixture for 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.66 g of this compound in 20 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the this compound solution with vigorous stirring.
-
Make the reaction mixture alkaline by the dropwise addition of a 10% NaOH solution until the pH is approximately 8-9. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
-
Isolate the azo dye by vacuum filtration, wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified azo dye.
C. Quantitative Data
The following table summarizes typical quantitative data for the synthesis of azo dyes derived from this compound and various substituted anilines.
| Diazonium Salt Precursor | Coupling Component | Yield (%) | λmax (nm) | Color |
| p-Nitroaniline | This compound | 85-95 | 480-500 | Deep Red |
| Aniline | This compound | 80-90 | 410-430 | Yellow-Orange |
| Sulfanilic acid | This compound | 88-96 | 440-460 | Orange |
II. Synthesis of Fluorescent Dyes
This compound is a precursor for the synthesis of fluorescent dyes, particularly those with a stilbene core. The synthesis typically involves the formylation of this compound to produce 2,5-diethoxyterephthaldehyde, which then undergoes a condensation reaction with an active methylene compound.
A. General Reaction Pathway
The synthesis of a stilbene-type fluorescent dye from this compound is a multi-step process. A key intermediate, 2,5-diethoxyterephthaldehyde, is first synthesized and then reacted with an active methylene compound via a Knoevenagel condensation or a similar reaction like the Wittig reaction to form the final dye.
Caption: General workflow for fluorescent dye synthesis.
B. Experimental Protocol: Synthesis of a Stilbene-type Fluorescent Dye
This protocol outlines the synthesis of a fluorescent dye starting from this compound. The first part involves the synthesis of the key intermediate, 2,5-diethoxyterephthaldehyde. The second part describes the condensation reaction to form the final dye.
Part 1: Synthesis of 2,5-Diethoxyterephthaldehyde
Materials:
-
This compound
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Hexamethylenetetramine (HMTA)
-
Chloroform
Procedure:
-
Chloromethylation: In a three-necked flask equipped with a stirrer and a gas inlet tube, dissolve 16.6 g of this compound in 50 mL of glacial acetic acid.
-
Add 6.0 g of paraformaldehyde and 20 mL of concentrated hydrochloric acid.
-
Saturate the mixture with dry HCl gas while stirring and maintaining the temperature at 45-50 °C for 7 hours.
-
Pour the reaction mixture into ice water. The crude 1,4-bis(chloromethyl)-2,5-diethoxybenzene will precipitate.
-
Filter the precipitate, wash with water, and dry.
-
Sommelet Reaction: Dissolve the dried chloromethylated product in 100 mL of chloroform and add 28 g of HMTA.
-
Reflux the mixture for 24 hours. A solid salt will form.
-
Filter the salt and hydrolyze it by boiling with 100 mL of 50% aqueous acetic acid for 4 hours.
-
Cool the solution and extract the product with chloroform.
-
Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,5-diethoxyterephthaldehyde. Purify by recrystallization from ethanol.
Part 2: Synthesis of the Fluorescent Dye via Knoevenagel Condensation
Materials:
-
2,5-Diethoxyterephthaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 2.22 g of 2,5-diethoxyterephthaldehyde and 1.32 g of malononitrile in 50 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount (5-10 drops) of piperidine to the solution.
-
Reflux the reaction mixture for 4 hours. The formation of a yellow to orange precipitate indicates the product.
-
Cool the mixture to room temperature and then in an ice bath to complete precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The resulting product is a stilbene-type fluorescent dye.
C. Quantitative Data
The following table presents typical quantitative data for the synthesis of fluorescent dyes derived from this compound.
| Intermediate | Active Methylene Compound | Yield (%) | Excitation λmax (nm) | Emission λmax (nm) |
| 2,5-Diethoxyterephthaldehyde | Malononitrile | 70-80 | 420-440 | 500-530 |
| 2,5-Diethoxyterephthaldehyde | Ethyl Cyanoacetate | 65-75 | 410-430 | 480-510 |
Conclusion
This compound is a readily accessible and highly reactive precursor for the synthesis of a variety of dyes. The protocols provided herein for the synthesis of azo and fluorescent dyes demonstrate the utility of this compound in constructing complex chromophoric and fluorophoric systems. The electron-donating nature of the ethoxy groups facilitates key synthetic transformations, leading to dyes with diverse colors and photophysical properties. These methods provide a solid foundation for researchers to explore the synthesis of novel dyes for a wide range of applications in materials science, diagnostics, and imaging.
Application Notes and Protocols: 1,4-Diethoxybenzene as a Precursor for Pillararene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pillararenes using 1,4-diethoxybenzene as a key precursor. Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, making them attractive for various applications in supramolecular chemistry, materials science, and drug delivery.[1][2] this compound is a readily available and versatile monomer for the synthesis of various pillar[n]arene homologues, particularly ethoxypillar[3]arene and ethoxypillar[1]arene.[3][4]
Overview of Pillararene Synthesis from this compound
Pillararenes are synthesized through a Friedel-Crafts cyclooligomerization reaction.[1] In the case of this compound, it reacts with a formaldehyde equivalent, typically paraformaldehyde, in the presence of a Lewis acid or Brønsted acid catalyst.[1][5] The choice of solvent, catalyst, and reaction conditions can influence the size of the resulting pillararene (the 'n' value) and the overall yield.[1][4] While pillar[3]arenes are often the thermodynamically favored product, specific conditions have been developed to selectively synthesize larger homologues like pillar[1]arenes.[3][4][6]
The general reaction is as follows:
A key advantage of using this compound is the resulting ethoxy functionalities on the pillararene rim, which can be further modified for specific applications.[7]
Logical Workflow for Pillararene Synthesis
The synthesis of pillararenes from this compound generally follows a straightforward workflow, from the initial reaction setup to the final purification of the desired macrocycle.
Figure 1. General experimental workflow for the synthesis of ethoxypillar[n]arenes.
Data Presentation: Comparative Synthesis Protocols
The following tables summarize quantitative data from various published protocols for the synthesis of ethoxypillar[3]arene and ethoxypillar[1]arene from this compound.
Table 1: Synthesis of Ethoxypillar[1]arene
| Parameter | Protocol 1: Large-Scale[3][6] | Protocol 2: Solvent-Free[8] |
| This compound | 40.00 g (0.24 mol) | 1.66 g (10 mmol) |
| Paraformaldehyde | 14.38 g (0.48 mol) | 0.93 g (30 mmol) |
| Catalyst | BF₃·OEt₂ | 98% H₂SO₄ (60 µL) |
| Solvent | Chlorocyclohexane (1.0 L) | None |
| Temperature | 22 °C to 35 °C (exotherm) | Room Temperature |
| Reaction Time | 1.5 hours | 10 minutes (grinding) |
| Yield | 45% (84% purity) | 85% |
| Notes | Scalable, ring-size selective.[3][6] | Environmentally friendly, rapid. |
Table 2: Synthesis of Ethoxypillar[3]arene
| Parameter | Protocol 3: Lewis Acid Catalysis[8] | Protocol 4: Acetal-Based[9] |
| This compound | 1.66 g (10 mmol) | 1.00 equiv. |
| Formaldehyde Source | Paraformaldehyde (0.31 g, 10 mmol) | Diethoxymethane (DEM) (1.25 equiv.) |
| Catalyst | BF₃·OEt₂ (1.25 mL, 10 mmol) | BF₃·OEt₂ (2.50 equiv.) |
| Solvent | 1,2-Dichloroethane (20 mL) | Dichloromethane or 1,2-Dichloroethane |
| Temperature | 30 °C | Not specified (likely room temp.) |
| Reaction Time | 3 hours | 30 minutes |
| Yield | Not specified in snippet | 61-71% |
| Notes | Common method for pillar[3]arene. | Uses a safer formaldehyde equivalent.[9] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Ethoxypillar[1]arene[3][6]
This protocol is adapted from a procedure published in Organic Syntheses and is suitable for producing significant quantities of ethoxypillar[1]arene.
Materials:
-
This compound (>98.0%)
-
Paraformaldehyde (95.0%)
-
Chlorocyclohexane (>98.0%)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
2000 mL three-necked round-bottomed flask
-
Overhead stirrer
-
Argon inlet
-
Temperature probe
Procedure:
-
Setup: An oven-dried 2000 mL three-necked round-bottomed flask is equipped with an overhead stirrer and an argon inlet. The vessel is flushed with argon for 10 minutes.
-
Charging Reagents: this compound (40.00 g, 0.24 mol) and paraformaldehyde (14.38 g, 0.48 mol) are added to the flask. The solids are agitated at 410 rpm for 5 minutes under an argon flow.[6]
-
Solvent Addition: Under argon, chlorocyclohexane (1.0 L) is added. The mixture becomes a white cloudy suspension and is stirred for 10 minutes.[6]
-
Catalyst Addition & Reaction: A temperature probe is inserted. Boron trifluoride diethyl etherate is added. An exotherm from approximately 22 °C to 35 °C is observed, and the suspension turns dark green-black within 2 minutes.[3] The reaction is stirred for 1.5 hours.
-
Quenching: The reaction is quenched by the slow addition of anhydrous ethanol (200 mL), which causes a brown precipitate to form.[3]
-
Isolation of Crude Product: The precipitate is collected by suction filtration and washed with ethanol. The solid is dried.
-
Work-up: The dry solid is suspended in dichloromethane (1000 mL) and stirred for 30 minutes. The suspension is filtered, and the precipitate is washed with dichloromethane.[6]
-
Aqueous Wash: The combined organic filtrates are concentrated to about 400 mL by rotary evaporation. This solution is then washed with saturated NaHCO₃ solution (3 x 300 mL) and brine.[6]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation. The resulting solid is further dried under vacuum at 50 °C for 48 hours.[6]
-
Final Product: Ethoxypillar[1]arene is obtained as a white-yellow powder.
Protocol 2: Solvent-Free Synthesis of 1,4-bis(ethoxy)pillar[1]arene[8]
This protocol offers an environmentally friendly alternative by eliminating the use of bulk solvents during the reaction.
Materials:
-
This compound
-
Paraformaldehyde
-
Sulfuric Acid (98%, H₂SO₄)
-
Ethanol
-
Water
Equipment:
-
Mortar and pestle
-
Filtration apparatus
Procedure:
-
Grinding: A mixture of this compound (1.66 g, 10 mmol), paraformaldehyde (0.93 g, 30 mmol), and 98% H₂SO₄ (60 µL) is ground in a mortar and pestle at room temperature.[8]
-
Reaction: Continuous grinding for 10 minutes results in the formation of a deep green gummy mass.[8]
-
Precipitation: 20 mL of ethanol and 1 mL of water are added to the crude product in the mortar.[8]
-
Purification: The resulting precipitate is filtered and washed several times with ethanol to yield pure 1,4-bis(ethoxy)pillar[1]arene as a white solid.[8] No column chromatography is required.
Applications in Research and Drug Development
Pillararenes synthesized from this compound, particularly ethoxy- and hydroxy-pillararenes (obtained by dealkylation), are versatile platforms for various applications:
-
Drug Delivery: The hydrophobic cavity of pillararenes can encapsulate drug molecules, potentially improving their solubility, stability, and delivery to target sites.[2][10]
-
Sensing: Functionalized pillararenes can act as fluorescent sensors for ions and biomolecules due to their specific host-guest recognition properties.[2]
-
Biomolecule Recognition: The unique shape and size of the pillararene cavity allow for the recognition of biologically relevant guest molecules.[3] Pillar[1]arenes, with their larger cavity, are particularly suited for binding larger guests.[3]
-
Supramolecular Polymers: Pillararenes serve as excellent building blocks for the construction of supramolecular polymers through non-covalent interactions, which have potential applications in smart materials and light-harvesting systems.[2]
-
Reversal Agents: Water-soluble pillararenes have shown promise as reversal agents for certain drugs, such as neuromuscular blocking agents and opioids, by sequestering them in biological media.[10]
The ability to easily synthesize and functionalize pillararenes from this compound makes them a highly valuable tool for researchers in chemistry, materials science, and medicine.
References
- 1. Pillararene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of Pillar[n]arenes | Pillararenes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. nierengartengroup.com [nierengartengroup.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Extended Sulfo-Pillar[6]arenes — a New Host Family and Its Application in the Binding of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 1,4-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the Friedel-Crafts acylation of 1,4-diethoxybenzene, a key reaction in organic synthesis for the preparation of aromatic ketones. These products serve as important intermediates in the development of pharmaceuticals and other fine chemicals.
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] In this procedure, an acyl group is introduced into the aromatic ring of this compound. The ethoxy groups are ortho-, para-directing and activating, leading to the formation of 2,5-diethoxyacetophenone. Due to the deactivating nature of the resulting ketone product, polyacylation is generally avoided, leading to clean monoacylation.[3][4]
This protocol details the reaction using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.[5] Alternative acylating agents include acetic anhydride.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value |
| Reactants | |
| This compound (molar mass: 166.22 g/mol ) | 1.0 equivalent |
| Acetyl Chloride (molar mass: 78.50 g/mol ) | 1.1 equivalents |
| Anhydrous Aluminum Chloride (molar mass: 133.34 g/mol ) | 1.2 equivalents |
| Solvent | |
| Dichloromethane (DCM) | ~10 mL per gram of this compound |
| Reaction Conditions | |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | |
| Hydrochloric Acid (conc.) | For quenching |
| Ice | For quenching |
| Diethyl Ether | For extraction |
| Sodium Bicarbonate (saturated solution) | For washing |
| Brine (saturated NaCl solution) | For washing |
| Anhydrous Sodium Sulfate | For drying |
| Expected Product | |
| 2,5-Diethoxyacetophenone (molar mass: 208.25 g/mol ) | |
| Theoretical Yield | Based on this compound |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C with stirring.
-
-
Addition of Aluminum Chloride:
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Ensure the temperature remains at or below 5°C during the addition. The mixture may become a slurry.
-
-
Addition of Acetyl Chloride:
-
Add acetyl chloride to the dropping funnel.
-
Add the acetyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C. Vigorous evolution of HCl gas will be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching:
-
Once the reaction is complete, cool the flask back down to 0°C in an ice bath.
-
Slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[7]
-
-
Work-up and Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,5-diethoxyacetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Caption: Simplified reaction mechanism for the Friedel-Crafts acylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 1,4-Diethoxybenzene in the Context of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,4-Diethoxybenzene and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting MOF. Typically, these linkers are multi-topic molecules possessing strong coordinating functional groups such as carboxylates, phosphonates, or nitrogen-containing heterocycles, which form robust coordination bonds with the metal centers.
A thorough review of the scientific literature indicates that This compound is not conventionally used as a primary organic linker for the direct synthesis of Metal-Organic Frameworks. The ethoxy groups in this compound are generally not strong enough coordinating moieties to form the stable, extended network structure characteristic of a MOF.
However, this compound and its derivatives are relevant in the broader context of MOF science and crystal engineering in several indirect, yet significant, ways:
-
Building Block for Pillar[n]arenes: this compound is a fundamental precursor for the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. These pre-formed macrocycles can then be incorporated into the structure of MOFs to create hierarchical porous materials with unique recognition and separation properties.
-
Guest Molecules and Templates: While not a structural linker, molecules with similar size and shape to this compound can be encapsulated within the pores of MOFs as guest molecules. In some instances, such molecules can act as templates, directing the formation of a specific MOF architecture during synthesis.
-
Wedge Molecule in Mechanochemical Synthesis: In a novel application, this compound has been utilized as a "wedge molecule" in the mechanochemical synthesis of MOF nanosheets. In this role, it facilitates the exfoliation of a 3D MOF into 2D nanosheets by weakening the interlayer interactions, but it is not incorporated into the final MOF structure.[1]
-
Functional Core of Linkers: The 1,4-di(alkoxy)benzene core can be functionalized with appropriate coordinating groups to create effective MOF linkers. For example, 1,4-bis(pyridine-3-ylmethoxy)benzene, which features a central diethoxybenzene unit flanked by coordinating pyridine groups, has been used to synthesize coordination polymers.
Given the absence of direct synthesis protocols using this compound as a primary linker, this document will provide a detailed, generalized protocol for the synthesis of a well-established and robust MOF, UiO-66 . This will serve as an illustrative example of the principles and techniques involved in MOF synthesis, which can be adapted by researchers for various linker-metal combinations.
General Protocol: Solvothermal Synthesis of UiO-66
UiO-66 is a highly stable zirconium-based MOF constructed from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylic acid (terephthalic acid, H₂BDC) linkers. Its synthesis is a well-established procedure and serves as an excellent model for solvothermal MOF synthesis.
Materials and Equipment
| Reagent/Equipment | Details |
| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, high purity |
| 1,4-Benzenedicarboxylic acid (H₂BDC) | High purity |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Ethanol | Anhydrous |
| Chloroform | Anhydrous |
| Teflon-lined stainless-steel autoclave | 23 mL or 125 mL |
| Convection oven | Capable of maintaining 120 °C |
| Centrifuge | |
| Schlenk line or glovebox | For handling anhydrous ZrCl₄ |
Experimental Workflow
Caption: General workflow for the solvothermal synthesis and characterization of UiO-66.
Detailed Synthesis Procedure
-
Precursor Solution A: In a dry environment (e.g., a glovebox or under an inert atmosphere), weigh 0.233 g (1.0 mmol) of zirconium(IV) chloride (ZrCl₄) and dissolve it in 25 mL of N,N-dimethylformamide (DMF) in a glass beaker. To this solution, add 0.25 mL of concentrated hydrochloric acid (HCl). The HCl acts as a modulator to control the crystallography and defect density of the resulting MOF.
-
Precursor Solution B: In a separate beaker, dissolve 0.166 g (1.0 mmol) of 1,4-benzenedicarboxylic acid (H₂BDC) in 25 mL of DMF. Gentle heating or sonication can be used to aid dissolution.
-
Reaction Mixture: Pour precursor solution B into precursor solution A and stir for 10-15 minutes until a homogeneous mixture is obtained.
-
Solvothermal Reaction: Transfer the final reaction mixture into a 125 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the sealed autoclave in a preheated convection oven at 120 °C for 24 hours.
-
Product Collection: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. A white microcrystalline powder should be visible at the bottom of the Teflon liner.
-
Washing: Decant the supernatant liquid. Add fresh DMF to the solid product, sonicate briefly to resuspend the powder, and then centrifuge to collect the solid. Repeat this washing step three times to remove any unreacted starting materials trapped within the pores.
-
Solvent Exchange: After the final DMF wash, resuspend the powder in a fresh solvent like ethanol or chloroform for solvent exchange. Let the suspension sit for 24 hours, then centrifuge and replace with fresh solvent. Repeat this process three times to ensure complete removal of DMF from the pores.
-
Activation: After the final solvent exchange, collect the solid by centrifugation and dry it under dynamic vacuum at an elevated temperature (e.g., 200 °C) for 12-24 hours. This step, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible.
-
Storage: Store the activated white powder of UiO-66 in a desiccator to prevent rehydration.
Characterization of MOFs
The successful synthesis and activation of a MOF must be confirmed through various analytical techniques.
| Technique | Purpose | Expected Result for UiO-66 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | The diffraction pattern should match the simulated pattern for the known crystal structure of UiO-66. |
| Nitrogen Sorption Analysis | To determine the porosity, specific surface area (BET area), and pore volume. | A Type I isotherm, characteristic of microporous materials. A BET surface area typically in the range of 1000-1500 m²/g. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | High thermal stability up to approximately 500 °C in air, after which the organic linker starts to decompose. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal clusters. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency upon coordination to the zirconium cluster. |
Logical Relationships in MOF Synthesis
The synthesis of a desired MOF is a multifactorial process where several parameters are interconnected and influence the final product's properties.
Caption: Interdependencies of key parameters influencing the final properties of a synthesized MOF.
Concluding Remarks for Drug Development Professionals
While this compound is not a direct building block for MOFs, the resulting materials from general MOF syntheses hold significant promise for drug development. The high porosity and tunable pore sizes of MOFs like UiO-66 allow for the encapsulation of therapeutic agents, offering potential for controlled release and targeted delivery. The ability to functionalize the organic linkers (a concept known as post-synthetic modification) opens avenues for attaching targeting moieties or stimuli-responsive groups. Researchers in drug development should focus on well-characterized, stable MOF platforms and explore their capacity for drug loading and release, biocompatibility, and in vivo stability. The principles of MOF synthesis outlined in this document provide the foundational knowledge required to understand and potentially customize these advanced materials for biomedical applications.
References
Application Notes and Protocols for 1,4-Diethoxybenzene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diethoxybenzene scaffold is a key structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its disubstituted aromatic ring allows for facile functionalization, enabling the modulation of physicochemical properties and biological targets. While extensive research has been conducted on the closely related 1,4-dimethoxybenzene derivatives, this document focuses on the applications of this compound derivatives and their analogs in medicinal chemistry, with a particular emphasis on their potential as anticancer, antimicrobial, and neuroprotective agents.
Due to the limited availability of public data specifically on bioactive this compound derivatives, these notes will also draw upon data from 1,4-dimethoxybenzene analogs to illustrate the therapeutic potential of this class of compounds. The electronic and structural similarities between the ethoxy and methoxy groups suggest that the biological activities and mechanisms of action are likely to be comparable.
I. Anticancer Applications
Derivatives of 1,4-dialkoxybenzenes have shown promise as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data Summary
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| DMB-1 | N'-Benzylidene-3,4-dimethoxybenzohydrazide | Not Specified | Not Specified | [1] |
| DMB-2 | 3,4-dimethoxy-β-nitrostyrene | Not Specified | Not Specified | [2] |
| DMB-3 | 1,3,4-Thiadiazole with 3,4,5-trimethoxyphenyl group | MCF-7 (Breast) | 6.6 | [3] |
Experimental Protocols
1. Synthesis of this compound Derivatives (General Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further functionalized.
-
Materials: Hydroquinone, Ethyl iodide, Potassium carbonate (K₂CO₃), Acetone, Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of hydroquinone (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Stir the mixture vigorously and add ethyl iodide (2.2 equivalents) dropwise.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.[4]
-
2. In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6][7][8]
-
Materials: Human cancer cell lines (e.g., MCF-7, HeLa), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (this compound derivatives), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
-
Signaling Pathway and Experimental Workflow
II. Antimicrobial Applications
The structural versatility of 1,4-dialkoxybenzene derivatives makes them attractive candidates for the development of novel antimicrobial agents. Modifications to the core structure can lead to compounds with activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are close analogs of potential this compound-based antimicrobial agents.
| Compound ID | Target Microorganism | MIC (µM) | Reference |
| 4a | S. aureus | 26.11 | [1] |
| 4a | C. albicans | 26.11 | [1] |
| 4b | P. aeruginosa | 23.28 | [1] |
| 4b | S. typhi | 23.28 | [1] |
| 4c | P. aeruginosa | 22.89 | [1] |
| 4g | E. faecalis | 18.95 | [1] |
| 4h | S. aureus | 5.88 | [1] |
| 4h | S. typhi | 12.07 | [1] |
| 4i | A. baumannii | 11.64 | [1] |
| 4i | E. coli | 23.30 | [1] |
| 4i | C. albicans | 23.30 | [1] |
| 4j | E. faecalis | 16.68 | [1] |
| 4j | A. baumannii | 16.68 | [1] |
| Compound 2 | C. albicans | 128 µg/mL | [2] |
| Compound 4 | C. albicans | 32 µg/mL | [2] |
| Compound 7 | C. albicans | 64 µg/mL | [2] |
Experimental Protocols
1. Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
This protocol describes the synthesis of hydrazone derivatives from a dimethoxybenzoylhydrazine precursor. A similar approach can be used with a diethoxybenzoylhydrazine starting material.[1]
-
Materials: 3,4-Dimethoxybenzoylhydrazine, Substituted benzaldehydes, Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve 3,4-dimethoxybenzoylhydrazine (1 equivalent) in ethanol.
-
Add the respective substituted benzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
-
Materials: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, Test compounds, Positive control antibiotic (e.g., Ciprofloxacin), Negative control (broth only).
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Workflow Diagram
III. Neuroprotective Applications
Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity. Compounds that can mitigate these processes are of significant interest as potential neuroprotective agents. Derivatives of 1,4-dialkoxybenzene have been explored for their antioxidant and neuroprotective properties.
Quantitative Data Summary
Specific in vitro neuroprotective data for this compound derivatives is limited. However, studies on related compounds, such as the aminotetrahydrofuran derivative ANAVEX1-41, demonstrate the potential of small molecules to prevent neuronal cell loss and inflammation in models of neurodegeneration.[12]
| Compound ID | Model | Effect | Effective Dose | Reference |
| ANAVEX1-41 | Aβ(25-35)-induced toxicity in mice | Reversal of learning deficits | 3-100 µg/kg | [12] |
| ANAVEX1-41 | Aβ(25-35)-induced toxicity in mice | Prevention of learning impairments | 30-100 µg/kg | [12] |
| ANAVEX1-41 | Aβ(25-35)-induced toxicity in mice | Prevention of hippocampal cell loss | 100 µg/kg | [12] |
Experimental Protocols
1. Synthesis of Neuroprotective Derivatives
The synthesis of neuroprotective agents based on the this compound scaffold would involve multi-step synthetic routes to introduce functionalities known to impart neuroprotective effects, such as antioxidant moieties or fragments that interact with specific neuronal receptors.
2. In Vitro Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).[3]
-
Materials: Neuronal cell line (e.g., SH-SY5Y), Cell culture medium, 96-well plates, Test compounds, Hydrogen peroxide (H₂O₂), MTT solution.
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ to the wells (excluding the control wells).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in the anticancer applications section.
-
Calculate the percentage of neuroprotection afforded by the test compounds compared to the H₂O₂-treated control.
-
Signaling Pathway Diagram
Conclusion
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. While specific data on the biological activities of many this compound derivatives are still emerging, the information available for closely related 1,4-dimethoxybenzene analogs strongly suggests their potential in anticancer, antimicrobial, and neuroprotective applications. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel drug candidates. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 1,4-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the principal electrophilic aromatic substitution (EAS) reactions of 1,4-diethoxybenzene. Due to the activating and ortho-, para-directing nature of the ethoxy groups, this compound readily undergoes a variety of substitution reactions, yielding derivatives that are valuable intermediates in the synthesis of pharmaceuticals, dyes, and liquid crystals.[1][2]
Overview of Reactivity
This compound is highly activated towards electrophilic aromatic substitution. The two electron-donating ethoxy groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene.[3] Substitution occurs predominantly at the ortho positions (2 and 5) relative to the ethoxy groups, as the para positions are blocked.
Regioselectivity: The ethoxy groups are ortho-, para-directing. Since the para positions are already substituted, electrophilic attack occurs at the ortho positions (2, 3, 5, and 6). Due to the symmetry of the molecule, positions 2 and 5 are equivalent, as are positions 3 and 6. The primary products of monosubstitution are the 2-substituted derivatives. Disubstitution typically leads to 2,5-disubstituted products.
Key Electrophilic Aromatic Substitution Reactions
This section details the experimental protocols for common EAS reactions of this compound. Where specific data for this compound is limited, protocols for the closely related 1,4-dimethoxybenzene are provided as a validated starting point for optimization.
Nitration
Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group. This makes nitro-derivatives of this compound important intermediates in the synthesis of dyes and pharmaceuticals.
Experimental Protocol: Synthesis of 2,5-Diethoxy-1-nitrobenzene
This protocol is adapted from procedures for the nitration of similar activated aromatic compounds.[4][5]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g (0.03 mol) of this compound to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diethoxy-1-nitrobenzene.
| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄ | 0 - 5 | 1 | ~90 (estimated) | Adapted from[4][5] |
Halogenation (Bromination)
Halogenation, particularly bromination, of this compound introduces one or more bromine atoms to the aromatic ring. Brominated derivatives are useful for cross-coupling reactions in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-diethoxybenzene
This protocol is adapted from a solventless bromination procedure for 1,4-dimethoxybenzene.[6]
Materials:
-
This compound
-
Sodium Bromide (NaBr)
-
Oxone® (Potassium peroxymonosulfate)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
In a mortar, combine 0.66 g (4.0 mmol) of this compound and 0.82 g (8.0 mmol) of sodium bromide.
-
Add 2.45 g (4.0 mmol) of Oxone® to the mixture.
-
Grind the mixture with a pestle for approximately 15 minutes. The mixture will become a waxy solid.
-
Wash the solid by adding water to the mortar and grinding further.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 95% ethanol to yield white, needle-like crystals of 1,4-dibromo-2,5-diethoxybenzene.
| Reaction | Reagents | Temperature | Time (min) | Yield (%) | Reference |
| Bromination | NaBr, Oxone® | Room Temperature | 15 | ~80 (estimated) | Adapted from[6] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a key method for introducing an acyl group to the aromatic ring, forming a ketone. These ketones are important intermediates in the synthesis of various pharmaceuticals.
Experimental Protocol: Synthesis of 2,5-Diethoxyacetophenone
This protocol is based on the acylation of similar activated aromatic ethers.[7][8]
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend 6.7 g (0.05 mol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add 4.1 g (0.04 mol) of acetic anhydride to the suspension with stirring.
-
Add a solution of 5.0 g (0.03 mol) of this compound in 20 mL of dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the reaction.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
| Reaction | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acylation | Acetic Anhydride | AlCl₃ | Dichloromethane | 1 | 65-94 (typical for similar substrates) | Adapted from[7] |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. With highly activated substrates like this compound, polyalkylation can be a significant side reaction.
Experimental Protocol: Synthesis of 1,4-Di-tert-butyl-2,5-diethoxybenzene
This protocol is adapted from the alkylation of 1,4-dimethoxybenzene.[9][10]
Materials:
-
This compound
-
tert-Butyl Alcohol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Methanol
-
Ice
Procedure:
-
In a flask, dissolve 5.0 g (0.03 mol) of this compound in 10 mL of glacial acetic acid.
-
Add 5.6 mL (0.06 mol) of tert-butyl alcohol to the solution.
-
Cool the mixture in an ice-water bath.
-
Slowly add 10 mL of concentrated sulfuric acid dropwise with constant swirling, keeping the temperature below 20 °C.
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes, with occasional swirling.
-
Pour the reaction mixture onto 100 g of crushed ice and stir vigorously to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold methanol.
-
Recrystallize the crude product from methanol to obtain pure 1,4-di-tert-butyl-2,5-diethoxybenzene.
| Reaction | Reagents | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Alkylation | tert-Butyl Alcohol | H₂SO₄ | Acetic Acid | 20 | High (expected) | Adapted from[9][10] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. However, direct formylation of this compound using standard Vilsmeier-Haack conditions (POCl₃/DMF) has been reported to be unsuccessful.[11]
Alternative Approach: Duff Reaction
A modified Duff reaction has been shown to formylate this compound, albeit in modest yield.[11]
Reaction Conditions:
-
Reagents: Hexamethylenetetramine (HMTA) in a mixture of acetic acid and trifluoroacetic acid.
-
Yield: A 34% yield of 2,5-diethoxybenzaldehyde has been reported.[11]
Further optimization of this procedure may be required to improve the yield. Other alternative formylation methods, such as the Gattermann or Gattermann-Koch reactions, could also be explored.[12]
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible.
General Protocol for Sulfonation:
A general method for the sulfonation of aromatic compounds involves heating with concentrated or fuming sulfuric acid.[13][14]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
Procedure:
-
Carefully add this compound to an excess of concentrated sulfuric acid with stirring.
-
Gently heat the mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it onto ice to precipitate the sulfonic acid product.
-
The product can be isolated by filtration.
| Reaction | Reagents | Temperature | Time | Yield | Reference |
| Sulfonation | H₂SO₄ or Oleum | Elevated | Varies | Varies | General Procedure, see[13][14] |
Applications in Drug Development
Derivatives of this compound are found in a variety of biologically active molecules. The 2,5-diethoxyphenyl scaffold is a key structural motif in several compounds with potential therapeutic applications.
-
Antimicrobial Agents: Certain derivatives incorporating the 2,5-diethoxyphenyl group have been investigated for their antibacterial and antifungal properties.
-
Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for the design of enzyme inhibitors.
-
Intermediates for Complex Molecules: The functionalized derivatives obtained from electrophilic aromatic substitution serve as versatile building blocks for the synthesis of more complex pharmaceutical agents.[1][2]
Visualizations
Reaction Workflow and Mechanisms
References
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 122-95-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 11. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. saskoer.ca [saskoer.ca]
- 14. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Polymerization Reactions Involving 1,4-Diethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 1,4-diethoxybenzene and its derivatives. The incorporation of ethoxy groups onto the phenylene backbone of polymers like poly(p-phenylene vinylene) (PPV) can enhance solubility and processability, making them attractive for various applications, including organic electronics and potentially in the biomedical field.[1][2] This document details experimental protocols for key polymerization methods, presents representative quantitative data for polymer characterization, and discusses potential applications, particularly in drug delivery and organic electronics.
Overview of Polymerization Methods
Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene)s (PPVs). The ethoxy groups improve the solubility of these otherwise rigid polymers, facilitating their processing from solution.[2] Several synthetic routes are employed to achieve high molecular weight polymers with desirable properties.
Key Polymerization Routes:
-
Gilch Polymerization: This is a widely used method for synthesizing PPVs from α,α'-dihalo-p-xylenes in the presence of a strong base. For this compound derivatives, the corresponding 1,4-bis(halomethyl)-2,5-diethoxybenzene would be the monomer. The reaction proceeds via a proposed quinodimethane intermediate.
-
Horner-Wadsworth-Emmons (HWE) Polycondensation: This reaction involves the condensation of a bis-phosphonate with a dialdehyde to form vinylene linkages.[3] It is known for producing predominantly trans-vinylene linkages, which is crucial for the electronic properties of the resulting polymer.
-
Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds and can be adapted for the synthesis of PPV derivatives.[4]
Experimental Protocols
The following are representative protocols for the synthesis of poly(2,5-diethoxy-p-phenylenevinylene) (DE-PPV), a polymer derived from this compound. These protocols should be considered as a starting point and may require optimization depending on the specific substrate and desired polymer characteristics.
Protocol 1: Gilch Polymerization of 2,5-Diethoxy-1,4-bis(chloromethyl)benzene
This protocol describes the synthesis of DE-PPV from its corresponding monomer via the Gilch route.
Materials:
-
2,5-Diethoxy-1,4-bis(chloromethyl)benzene (monomer)
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware for inert atmosphere chemistry
-
Magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-diethoxy-1,4-bis(chloromethyl)benzene monomer in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution at 0°C over a period of 1-2 hours. The reaction mixture will typically develop a characteristic color and increase in viscosity as the polymerization proceeds.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove unreacted monomer and inorganic salts.
-
Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Horner-Wadsworth-Emmons Polycondensation
This protocol outlines the synthesis of DE-PPV using the HWE reaction between a dialdehyde and a bis-phosphonate derivative of this compound.
Materials:
-
1,4-Bis(diethylphosphonatomethyl)-2,5-diethoxybenzene
-
Terephthalaldehyde (or a substituted terephthalaldehyde)
-
Potassium tert-butoxide (base)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 1,4-bis(diethylphosphonatomethyl)-2,5-diethoxybenzene and terephthalaldehyde in anhydrous DMF.
-
Stir the solution at room temperature to ensure complete dissolution of the monomers.
-
Slowly add a solution of potassium tert-butoxide in DMF to the monomer solution. An excess of base is typically used.
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.[3] The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol.
-
Dry the polymer under vacuum at 40-50°C.
Quantitative Data Presentation
The molecular weight and polydispersity of the resulting polymers are critical parameters that influence their physical and electronic properties. The following table summarizes representative data for PPV derivatives with alkoxy substituents, synthesized by methods applicable to this compound derivatives.
| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV) | Horner-Emmons | 15.7 | 40.8 | 2.6 | (Lee et al.) |
| Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) | Horner-Emmons | 10.4 | 24.0 | 2.3 | (Lee et al.) |
| Hyperbranched PPV derivative (P1) | Gilch | 18.2 | 45.3 | 2.49 | (Hu et al.)[2] |
| Hyperbranched PPV derivative (P4) | Gilch | 20.4 | 55.7 | 2.73 | (Hu et al.)[2] |
Note: The data presented are for polymers with different alkoxy or alkyl side chains but illustrate the typical range of molecular weights and PDIs achievable with these methods.
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a poly(p-phenylene vinylene) derivative from a this compound precursor.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of 1,4-Diethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Williamson ether synthesis of 1,4-Diethoxybenzene.
Troubleshooting Guide
Low product yield and the presence of impurities are common issues in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Incomplete Deprotonation of Hydroquinone: The phenolic hydroxyl groups of hydroquinone (pKa ≈ 10) require a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide.
-
Poor Quality of Reagents: The presence of water in the reaction mixture can neutralize the strong base and the phenoxide intermediate. The purity of the ethylating agent is also crucial.
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to side reactions and decomposition of reagents.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Choice of Leaving Group: The reactivity of the ethylating agent depends on the leaving group (I > Br > OSO₂OEt > Cl).
Solutions:
-
Base Selection and Stoichiometry: Ensure at least two equivalents of a strong base are used to deprotonate both hydroxyl groups of hydroquinone. Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH). For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent may be considered, though caution is advised due to its reactivity.
-
Reagent and Solvent Purity: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The ethylating agent should be of high purity.
-
Temperature and Time Optimization: A reaction temperature of around 60°C is a good starting point when using ethanol as a solvent. The reaction time should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to ensure completion, which may take several hours.
-
Ethylating Agent: If yields are consistently low with ethyl bromide, consider using ethyl iodide, which is more reactive. Diethyl sulfate is also an effective ethylating agent but is highly toxic and should be handled with extreme care.
Problem 2: Presence of 4-Ethoxyphenol as a Major Byproduct
Possible Cause:
-
Incomplete Dialkylation: Insufficient amounts of the base or ethylating agent, or a short reaction time, can lead to the formation of the mono-alkylated product, 4-ethoxyphenol.
Solutions:
-
Stoichiometry Adjustment: Use a slight excess of the ethylating agent (e.g., 2.2 to 2.5 equivalents) and ensure at least two equivalents of the base are present.
-
Staged Addition: In some cases, a staged addition of the base and ethylating agent can improve the yield of the desired dialkylated product.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure the second alkylation occurs.
Problem 3: Formation of Polymeric or Tar-like Byproducts
Possible Cause:
-
Oxidation of Hydroquinone or Phenoxide: Hydroquinone and its corresponding phenoxide are susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to the formation of colored, polymeric materials.
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: Potassium hydroxide (KOH) is generally preferred over sodium hydroxide (NaOH) as it has been reported to give higher yields in alcoholic solvents. For reactions in aprotic polar solvents like DMSO, KOH is also a very effective base.
Q2: Which solvent is most suitable for this reaction?
A2: Polar protic solvents like ethanol and methanol are commonly used and have been shown to be effective. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can also be excellent choices as they enhance the nucleophilicity of the phenoxide ion. A high yield of 97% has been reported for the analogous synthesis of 1,4-dimethoxybenzene using KOH in DMSO.[1]
Q3: How can I effectively purify the final product?
A3: this compound is a solid at room temperature. Common purification techniques include:
-
Recrystallization: This is an effective method for removing impurities. Suitable solvents include ethanol or methanol.
-
Column Chromatography: Silica gel chromatography can be used to separate this compound from the mono-alkylated byproduct and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Acid-Base Extraction: To remove unreacted hydroquinone or the 4-ethoxyphenol byproduct, the crude product can be dissolved in an organic solvent (e.g., diethyl ether) and washed with an aqueous solution of a base like sodium hydroxide. The acidic phenols will be deprotonated and dissolve in the aqueous layer, while the desired ether remains in the organic layer.
Q4: Can I use a phase-transfer catalyst to improve the reaction?
A4: Yes, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide can be used, particularly in a two-phase system (e.g., an organic solvent and an aqueous base solution). PTCs facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs, often leading to improved reaction rates and yields.
Quantitative Data
The following table summarizes reported yields for the synthesis of this compound and its methoxy-analogue under different experimental conditions. Direct comparison should be made with caution as other reaction parameters may vary between studies.
| Product | Starting Material | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Hydroquinone | Diethyl sulfate | NaOH | Water | 40 | 1.5 | 74 | [2] |
| This compound | Hydroquinone | Ethyl bromide | KOH | Ethanol | 60 | 2 | ~80 | [3] |
| 1,4-Dimethoxybenzene | Hydroquinone | Iodomethane | KOH | DMSO | 25 | 1 | 97 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Bromide
This protocol is adapted from a procedure reported to yield approximately 80% of the product.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1 equivalent), potassium hydroxide (2.2 equivalents), and ethanol.
-
Reaction Initiation: Stir the mixture at room temperature until the potassium hydroxide is dissolved.
-
Addition of Ethylating Agent: Add ethyl bromide (2.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and maintain this temperature with stirring for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallization from 95% ethanol can be performed for further purification.
Protocol 2: Synthesis of this compound using Diethyl Sulfate
This protocol is based on a reported synthesis with a 74% yield.[2] Note: Diethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroquinone (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Addition of Ethylating Agent: While stirring vigorously, add diethyl sulfate (2.2 equivalents) dropwise, maintaining the reaction temperature below 40°C. Use a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture on a water bath at 40°C for 1.5 hours.
-
Work-up and Isolation: Cool the reaction mixture. The solid product should precipitate. Isolate the solid by filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,4-Diethoxybenzene
Welcome to the technical support center for the synthesis of 1,4-Diethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classic method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone by a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Q2: What are the key factors influencing the yield of this compound synthesis?
Several factors critically impact the reaction yield:
-
Choice of Base: A sufficiently strong base is required to fully deprotonate both hydroxyl groups of hydroquinone. Common choices include potassium hydroxide (KOH) and sodium hydroxide (NaOH).[1]
-
Ethylating Agent: The reactivity of the ethylating agent is crucial. Diethyl sulfate and ethyl bromide are commonly used. Diethyl sulfate is highly effective but also toxic.[1]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the phenoxide and accelerate the reaction. Alcohols like ethanol and methanol are also effective and less toxic options.[1]
-
Reaction Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the volatilization of reagents like ethyl bromide. A common temperature is around 60°C.[1]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. Typically, a few hours are required.[1]
-
Anhydrous Conditions: The presence of water can consume the base and reduce the effectiveness of the deprotonation step, leading to lower yields.
Q3: What are the common side reactions in this synthesis?
The primary side reaction is the incomplete ethylation of hydroquinone, resulting in the formation of 4-ethoxyphenol. Another potential side reaction, particularly with more sterically hindered alkyl halides (though less of a concern with ethylating agents), is an E2 elimination reaction, which would produce ethylene.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (hydroquinone), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound) and any byproducts (like 4-ethoxyphenol).
Q5: What is phase-transfer catalysis, and how can it improve the synthesis?
Phase-transfer catalysis (PTC) involves the use of a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to facilitate the transfer of a reactant (in this case, the hydroquinone dianion) from one phase (aqueous or solid) to another (organic) where the reaction with the ethylating agent occurs. This can lead to milder reaction conditions, increased reaction rates, and higher yields by improving the interaction between the reactants.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Deprotonation: The base may be too weak or used in insufficient quantity. | Use a stronger base like potassium hydroxide (KOH) or ensure at least two equivalents of the base are used per equivalent of hydroquinone.[1] |
| Inactive Ethylating Agent: The ethylating agent may have degraded. | Use a fresh bottle of the ethylating agent. | |
| Presence of Water: Moisture in the reagents or solvent can quench the phenoxide intermediate. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Increase the reaction temperature, for example, to 60°C, while ensuring the solvent does not excessively evaporate.[1] | |
| Presence of a Significant Amount of 4-Ethoxyphenol Byproduct | Insufficient Ethylating Agent: Not enough ethylating agent was used to react with both hydroxyl groups. | Use a molar excess of the ethylating agent (e.g., a hydroquinone to ethyl bromide molar ratio of 1:3.5).[1] |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Increase the reaction time and monitor the disappearance of the 4-ethoxyphenol spot by TLC.[1] | |
| Difficulty in Product Isolation | Emulsion during Workup (especially with PTC): Quaternary ammonium salts can sometimes cause emulsification during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is an Oil Instead of a Solid: Impurities can lower the melting point of the product. | Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography. |
Data Presentation
The following tables summarize quantitative data for different synthetic protocols for this compound.
Table 1: Williamson Ether Synthesis using Ethyl Bromide
| Hydroquinone (mol) | Ethyl Bromide (mol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3.5 | KOH | Ethanol | 60 | 2 | ~80 | [1] |
| 1 | 3.5 | NaOH | Ethanol | 60 | 2 | Lower than KOH | [1] |
Table 2: Influence of Reaction Parameters on Yield
| Parameter Varied | Conditions | Observation | Reference |
| Base | KOH vs. NaOH in Ethanol | KOH provides a higher yield. | [1] |
| Solvent | Ethanol, Methanol | Both are effective solvents for this reaction. | [1] |
| Temperature | < 60°C vs. 60°C vs. > 60°C | Lower temperatures result in a very slow reaction. Higher temperatures can lead to rapid volatilization of ethyl bromide, reducing the yield. 60°C is a suitable temperature. | [1] |
| Time | < 2h vs. 2h | A reaction time of 2 hours is sufficient to achieve a high yield under the specified conditions. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Bromide and Potassium Hydroxide
This protocol is based on a method reported to yield approximately 80% of the pure product.[1]
Materials:
-
Hydroquinone
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
95% Ethanol (for recrystallization)
Equipment:
-
100 mL three-neck flask
-
Reflux condenser
-
Electric stirrer
-
Water bath
-
Suction filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Add hydroquinone, powdered potassium hydroxide, a specified amount of ethyl bromide (e.g., a molar ratio of 1:3.5 of hydroquinone to ethyl bromide), and 20 mL of ethanol to the three-neck flask.
-
Assemble the reflux condenser and electric stirrer.
-
Place the flask in a water bath and heat to 60°C with stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the mixture and stir. The solution should remain alkaline.
-
Allow the mixture to stand, then collect the solid product by suction filtration.
-
Wash the crude product with water until the filtrate is neutral.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from 95% ethanol to obtain pure this compound.
Protocol 2: Purification of this compound and Removal of 4-Ethoxyphenol
If the synthesis results in a mixture of this compound and the byproduct 4-ethoxyphenol, the following purification methods can be employed.
Method A: Recrystallization
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals of this compound by suction filtration. 4-ethoxyphenol is more soluble in ethanol and will tend to remain in the mother liquor.
Method B: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium hydroxide. The acidic 4-ethoxyphenol will react with the NaOH to form a water-soluble sodium phenoxide salt and move into the aqueous layer.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent to obtain purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Synthesis of 1,4-Diethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybenzene via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from hydroquinone and an ethyl halide proceeds via the Williamson ether synthesis. This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The process involves the deprotonation of hydroquinone's hydroxyl groups by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide to form the ether linkage.
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions include:
-
Incomplete Reaction: Formation of the mono-substituted intermediate, 4-ethoxyphenol, is a common byproduct if the reaction does not go to completion.
-
Elimination Reaction: The ethyl halide can undergo an E2 elimination reaction in the presence of a strong base, especially at higher temperatures, to form ethene. This is more prevalent with secondary and tertiary halides, but can occur with primary halides under harsh conditions.
-
C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted hydroquinone derivatives.
Q3: How can I minimize the formation of the mono-substituted byproduct, 4-ethoxyphenol?
To minimize the formation of 4-ethoxyphenol, ensure the following:
-
Sufficient Base: Use at least two equivalents of a strong base to ensure complete deprotonation of both hydroxyl groups of the hydroquinone.
-
Sufficient Ethyl Halide: Employ a slight excess of the ethylating agent to drive the reaction to completion.
-
Adequate Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at an appropriate temperature to ensure the second etherification occurs.
Q4: What are the recommended solvents and bases for this synthesis?
-
Solvents: Polar aprotic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often recommended as they can accelerate S(_N)2 reactions. Alcohols like ethanol can also be used, and have the advantage of being less toxic.
-
Bases: Strong bases are necessary for the deprotonation of hydroquinone. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used. The choice of base can influence the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Competing elimination reaction. 3. Suboptimal reaction conditions (temperature, time). 4. Impure reagents (presence of water). | 1. Increase the molar ratio of the ethyl halide and base to hydroquinone. 2. Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide). Maintain a moderate reaction temperature to disfavor elimination. 3. Optimize the reaction time and temperature based on literature protocols. Ensure the reaction is heated for a sufficient duration. 4. Use anhydrous solvents and thoroughly dry all glassware before use. |
| Presence of a Significant Amount of 4-Ethoxyphenol Impurity | 1. Insufficient amount of base or ethyl halide. 2. Short reaction time. | 1. Ensure at least two equivalents of base and a slight excess of the ethyl halide are used. 2. Increase the reaction time to allow for the second alkylation to occur. Monitor the reaction progress using TLC. |
| Formation of Unidentified Byproducts | 1. C-alkylation of the phenoxide intermediate. 2. Decomposition of reagents or product at high temperatures. | 1. Use of polar aprotic solvents generally favors O-alkylation. Avoid excessively high temperatures. 2. Maintain the recommended reaction temperature. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup. 2. Product is an oil or low-melting solid. | 1. Add brine (saturated NaCl solution) during the aqueous workup to break up emulsions. 2. If the product does not solidify upon cooling, use extraction with a suitable organic solvent followed by purification techniques like column chromatography or distillation. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the Williamson ether synthesis for preparing this compound.
Materials:
-
Hydroquinone
-
Ethyl bromide (or ethyl iodide)
-
Potassium hydroxide (KOH)
-
Ethanol (or methanol)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in ethanol.
-
Add powdered potassium hydroxide to the solution. A molar ratio of approximately 1:2.2:2.2 (hydroquinone:ethyl bromide:KOH) is a good starting point.
-
Add ethyl bromide to the mixture.
-
Heat the reaction mixture to reflux (for ethanol, the boiling point is approximately 78°C) and maintain the reflux for a period of 2-3 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as 95% ethanol.
Expected Yield: A yield of approximately 80% can be expected with this method.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound (Qualitative Summary)
| Parameter | Condition | Expected Outcome on Yield of this compound | Potential Side Products |
| Base | Stronger base (e.g., KOH vs. Na2CO3) | Higher | 4-Ethoxyphenol (if insufficient amount) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Higher | C-alkylation products (less common) |
| Protic (e.g., Ethanol) | Moderate to High | 4-Ethoxyphenol | |
| Temperature | Too high | Lower | Ethene (from elimination) |
| Optimal (e.g., reflux in ethanol) | High | Minimal | |
| Reactant Ratio | Insufficient Base/Ethyl Halide | Lower | 4-Ethoxyphenol |
| Excess Base/Ethyl Halide | Higher | Potential for more side reactions if not controlled |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 1,4-Diethoxybenzene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-diethoxybenzene by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated.[1][2][3] - The solution cooled too quickly. - The solution is supersaturated but requires nucleation. [2] | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound.[1][2][4] - Cool the solution slowly: Ensure the flask is not in a draft and allow it to cool to room temperature undisturbed before placing it in an ice bath.[4] |
| Oiling out occurs (a liquid separates instead of crystals). | - The melting point of this compound (69-72 °C) is lower than the boiling point of the solvent. [5][6][7] - The concentration of the solute is too high. - Significant impurities are present. [2] | - Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and then cool slowly.[2][4] - Consider a different solvent or a mixed solvent system with a lower boiling point. |
| Low yield of crystals. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][2][3] - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product.[3] | - Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is hot during hot filtration to prevent cooling and crystallization in the funnel.[8] - Always use ice-cold solvent to wash the crystals.[3] |
| The purified crystals are colored or appear impure. | - Colored impurities were not removed by recrystallization. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. - Ensure slow cooling to allow for the formation of a pure crystal lattice.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol (specifically 95% ethanol) is a commonly cited and effective solvent for the recrystallization of this compound.[9] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][10] Studies have shown that the solubility of this compound increases with temperature in various organic solvents.[11]
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by measuring its melting point. Pure this compound has a melting point range of 69-72 °C.[5][6][7] A sharp melting point within this range indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[12]
Q3: What should I do if my this compound appears to be an oil at room temperature?
A3: this compound is a white crystalline solid at room temperature.[5] If it appears as an oil, it is likely impure or has "oiled out" during a previous purification attempt. In this case, recrystallization is necessary.
Q4: Is it possible to use a mixed solvent system for recrystallization?
A4: Yes, if a single solvent does not provide the desired solubility characteristics, a mixed solvent system can be used. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is less soluble until the solution becomes turbid. The solution is then heated until it is clear and cooled slowly to induce crystallization. Common mixed solvent systems include ethanol/water and heptanes/ethyl acetate.[13]
Quantitative Data
Solubility of this compound in Various Solvents at 298.15 K (25 °C)
The following table summarizes the molar fraction solubility of this compound in different pure solvents. This data is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Molar Fraction (mol/mol) |
| Butyl Acetate | 0.212 |
| Ethyl Acetate | 0.179 |
| 2-Butanone | 0.169 |
| n-Propyl Acetate | 0.165 |
| Methyl Acetate | 0.145 |
| Isobutyl Acetate | 0.112 |
| Dimethyl Carbonate | 0.099 |
| Ethyl Lactate | 0.074 |
| Acetonitrile | 0.067 |
| Ethanol | 0.015 |
| Methanol | 0.009 |
Data sourced from the Journal of Chemical & Engineering Data.[11]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.[10] Avoid adding an excess of solvent to ensure a good yield.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals to assess their purity.
Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. This compound CAS#: 122-95-2 [m.chemicalbook.com]
- 6. This compound | 122-95-2 [chemnet.com]
- 7. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. guidechem.com [guidechem.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Electrophilic Substitution on 1,4-Diethoxybenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing electrophilic aromatic substitution reactions on 1,4-diethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: How do the ethoxy groups influence the reactivity of the benzene ring?
A1: The two ethoxy groups in this compound are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance.[1] This makes the ring exceptionally electron-rich and therefore highly reactive towards electrophiles, reacting faster than benzene itself.[1][2]
Q2: Where will substitution occur on the this compound ring?
A2: The ethoxy group is an ortho, para-director.[1][3] In this compound, the two groups are para to each other. Their activating effects reinforce each other, making all four available positions (2, 3, 5, and 6) electronically equivalent and activated for substitution.[1]
Q3: Is polysubstitution a common problem with this compound?
A3: Yes, due to the high activation of the ring by two ethoxy groups, polysubstitution is a significant challenge.[1][4] The initial substitution product is often more reactive than the starting material, leading to the addition of multiple electrophiles.[5] Careful control of reaction conditions (e.g., stoichiometry, temperature, reaction time) is crucial to favor mono-substitution.
Q4: What are some common side reactions to be aware of?
A4: Besides polysubstitution, a key side reaction, particularly during nitration, is oxidative dealkylation (de-ethylation).[1] This can lead to the formation of undesired byproducts. Friedel-Crafts alkylations are also prone to rearrangements of the alkylating agent if a primary or secondary carbocation is formed.
Q5: How does Friedel-Crafts acylation differ from alkylation on this substrate?
A5: Friedel-Crafts acylation introduces an acyl group, which is deactivating. This deactivation of the ring makes the mono-acylated product less reactive than the this compound starting material, effectively preventing further substitution.[2][6] In contrast, the alkyl group introduced during alkylation is activating, which promotes polysubstitution.[5]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause: Inactive catalyst or insufficient electrophile generation.
-
Solution:
-
Check Catalyst: For Friedel-Crafts reactions, ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and has not been deactivated by exposure to moisture.
-
Verify Reagents: Confirm the purity and concentration of your reagents. For nitration, the combination of concentrated nitric and sulfuric acids is essential to generate the nitronium ion (NO₂⁺).[7]
-
Temperature: Some reactions require heating to proceed at an appreciable rate. However, for a highly activated substrate like this compound, reactions often proceed at or below room temperature.[8] Excessively high temperatures can cause decomposition.
-
Problem 2: The major product is a di- or poly-substituted compound.
-
Possible Cause: Reaction conditions are too harsh for the highly activated substrate.
-
Solution:
-
Control Stoichiometry: Use a 1:1 or even less than stoichiometric amount of the electrophile relative to the this compound.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., in an ice bath) to reduce the reaction rate and improve selectivity.[5]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent further substitution.
-
Choose a Milder Catalyst: In Friedel-Crafts reactions, a less reactive Lewis acid may provide better control.
-
Problem 3: Significant amount of starting material remains unreacted.
-
Possible Cause: Reaction conditions are too mild or reaction time is too short.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Extend Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Catalyst Loading: For catalytic reactions, a modest increase in the catalyst amount may improve conversion.
-
Problem 4: Formation of a dark, tarry substance in the reaction flask.
-
Possible Cause: Product or starting material decomposition.
-
Solution:
-
Reduce Acidity/Catalyst Concentration: Highly acidic conditions or a high concentration of a strong Lewis acid can lead to polymerization or decomposition.
-
Lower Temperature: Decomposition is often accelerated by heat. Maintaining a lower reaction temperature is critical.
-
Ensure Proper Stirring: Inadequate mixing can lead to localized "hot spots" where decomposition can initiate.
-
Data Presentation
Table 1: Comparison of Conditions for Electrophilic Substitution on 1,4-Dialkoxybenzenes
| Reaction Type | Electrophile/Reagents | Catalyst | Typical Solvent | Temperature | Expected Outcome | Reference(s) |
| Nitration | HNO₃ | H₂SO₄ | Acetic Acid | Room Temp | Mono- or di-substitution | [1] |
| Bromination | NaBr, Oxone® | - | None (Solventless) | Room Temp | Dibromination | [1][9] |
| Friedel-Crafts Alkylation | t-Butyl alcohol | H₂SO₄ | Acetic Acid | Ice Bath → Room Temp | Di-substitution (t-butyl) | [4][10] |
| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | Varies | Varies | Mono-substitution | [2][6] |
Note: Data is primarily based on 1,4-dimethoxybenzene, a close analog, and is representative for this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of this compound with t-Butanol
This protocol is adapted from procedures for 1,4-dimethoxybenzene.[4][10]
-
Preparation: In an Erlenmeyer flask, dissolve 1.5 g of this compound in 5 mL of glacial acetic acid.
-
Addition of Alcohol: Add 2.5 mL of t-butanol to the mixture.
-
Cooling: Place the flask in an ice-water bath to cool the solution.
-
Catalyst Addition: While swirling the flask in the ice bath, slowly add 5 mL of concentrated sulfuric acid dropwise over 5-7 minutes. A precipitate may form.
-
Reaction: Remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes, swirling periodically.
-
Quenching: Quench the reaction by adding approximately 75 mL of ice-cold water to the flask to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of ice-cold methanol to remove impurities.
-
Purification: The crude product can be recrystallized from methanol or a toluene/methanol mixture.
Protocol 2: Bromination of this compound
This protocol is adapted from a solventless procedure for 1,4-dimethoxybenzene.[9]
-
Mixing Reagents: In a mortar, combine 4.0 mmol of this compound and 8.0 mmol of sodium bromide.
-
Initiation: Add 4.0 mmol of Oxone® (potassium peroxymonosulfate) to the mixture.
-
Grinding: Grind the solids together with a pestle. The mixture will become tacky and may develop an orange-brown color as bromine is generated. Continue grinding for 15-20 minutes.
-
Workup: Add water to the mortar and continue to grind to break up the solid product.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove any unreacted salts and excess bromine.
-
Purification: The crude 2,5-dibromo-1,4-diethoxybenzene can be recrystallized from ethanol.
Visualizations
Caption: General workflow for electrophilic substitution.
Caption: Troubleshooting decision tree for common issues.
Caption: Directing effects on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. fog.ccsf.edu [fog.ccsf.edu]
- 6. Solved The Friedel-Crafts acylation reaction | Chegg.com [chegg.com]
- 7. scribd.com [scribd.com]
- 8. Page loading... [guidechem.com]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Preventing polyalkylation in Friedel-Crafts reactions with 1,4-Diethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions with 1,4-diethoxybenzene, focusing on the prevention of polyalkylation.
Troubleshooting Guide: Preventing Polyalkylation
Undesired polyalkylation is a common challenge when working with activated aromatic compounds like this compound. The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1] This guide provides a systematic approach to troubleshoot and minimize this side reaction.
Problem: Excessive Formation of Di- or Poly-alkylated Products
Below is a troubleshooting workflow to address the issue of polyalkylation.
References
Technical Support Center: Troubleshooting Low Yield in 1,4-Diethoxybenzene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 1,4-diethoxybenzene and its derivatives.
General Troubleshooting
Low yields in coupling reactions with electron-rich substrates like this compound often stem from a few common issues. The electron-donating nature of the ethoxy groups can make the crucial oxidative addition step of the catalytic cycle sluggish. This guide will walk you through diagnosing and resolving these potential problems.
My coupling reaction with a this compound derivative has a low yield. Where do I start?
A systematic approach is the most effective way to troubleshoot a low-yielding reaction. Begin by considering the key components of the reaction: the reagents, the catalyst system, and the reaction conditions.
Below is a general workflow to guide your troubleshooting process.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with electron-rich substrates like this compound, specific challenges can arise.
FAQs for Suzuki-Miyaura Coupling
Q1: Why is my Suzuki coupling with a this compound derivative so slow or incomplete?
A1: The primary reason is often the slow rate of oxidative addition due to the electron-rich nature of the diethoxybenzene ring. Standard catalyst systems like Pd(PPh₃)₄ may not be efficient enough.[1]
-
Troubleshooting Steps:
-
Catalyst System: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition with electron-rich aryl halides.[1][2] Using a pre-formed Pd(0) source or an efficient precatalyst can also be beneficial.
-
Ligand:Pd Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst.[1]
-
Temperature: Cautiously increasing the reaction temperature (e.g., from 80°C to 100-110°C) can improve the reaction rate, but be mindful of potential catalyst decomposition at excessive temperatures.
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1]
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species in situ can sometimes promote homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.
-
Q3: What is the role of the base and which one should I choose?
A3: The base is crucial for activating the organoboron species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction.
-
Troubleshooting Steps:
-
Base Screening: The optimal base is often substrate and solvent-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For electron-rich systems, stronger bases are not always better and can promote side reactions. A screening of different bases is recommended.
-
Base Equivalents: Use an adequate amount of base, typically 1.5 to 3.0 equivalents relative to the limiting reagent.
-
Quantitative Data: Suzuki Coupling of Related Dialkoxybenzenes
While specific data for this compound is sparse, the following table provides representative yields for Suzuki couplings of structurally similar electron-rich aryl halides, highlighting the impact of different catalyst systems.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,5-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| 2 | 1-Chloro-2,5-dimethoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | ~98 |
| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~88 |
| 4 | 1-Bromo-2-ethoxy-5-methoxybenzene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85[3] |
Experimental Protocol: Suzuki Coupling of a 1,4-Dialkoxybenzene Derivative
This protocol is adapted for a general Suzuki-Miyaura coupling of an electron-rich aryl bromide.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the this compound halide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. For electron-rich substrates like this compound, reactivity can be lower compared to electron-deficient aryl halides.
FAQs for Heck Reaction
Q1: My Heck reaction with a this compound derivative is not working. What should I try?
A1: Low reactivity in Heck reactions with electron-rich aryl halides is a known issue. The choice of catalyst, ligand, and reaction conditions is critical.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Traditional Pd(OAc)₂/PPh₃ systems may be insufficient. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalyst activity. For aryl chlorides, which are even less reactive, specialized, highly active catalyst systems are often required.
-
Aryl Halide Reactivity: If possible, use an aryl iodide or bromide instead of a chloride, as the reactivity follows the trend I > Br > Cl.
-
Alkene Partner: The reaction works best with electron-deficient alkenes, such as acrylates.
-
Q2: How can I avoid side reactions like alkene isomerization?
A2: Alkene isomerization can occur due to a reversible β-hydride elimination step.
-
Troubleshooting Steps:
-
Additives: The addition of certain bases or silver salts can sometimes reduce the likelihood of alkene isomerization by facilitating the desired reductive elimination pathway.
-
Quantitative Data: Heck Reaction of Related Dialkoxybenzenes
The following table provides an example of a Heck reaction with a related dimethoxybenzene derivative.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,4-Dibromo-2,5-dimethoxybenzene | Ethyl acrylate | Pd(dba)₂ / P(OPh)₃ | Et₃N | DMF | 120 | 92[4] |
Experimental Protocol: Heck Reaction with a 1,4-Dialkoxybenzene Derivative
This is a general protocol for a Heck reaction with an electron-rich aryl bromide and an acrylate.[3]
-
Reaction Setup: In a dry reaction vessel, combine the this compound halide (1.0 equiv), palladium(II) acetate (1-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., toluene or DMF), the acrylate (1.1-1.5 equiv), and a base (e.g., triethylamine, 1.5-2.0 equiv).
-
Reaction: Heat the mixture to 100-120°C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, filter the mixture to remove the ammonium salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.
FAQs for Sonogashira Coupling
Q1: I am getting a low yield in my Sonogashira coupling with a this compound derivative. What could be the problem?
A1: Low yields can be due to several factors, including catalyst deactivation, inefficient copper co-catalyst, or inappropriate reaction conditions for an electron-rich substrate.
-
Troubleshooting Steps:
-
Catalyst System: For less reactive aryl bromides, a higher catalyst loading (up to 5 mol%) or more active, electron-rich, and bulky phosphine ligands may be necessary. Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is fresh.
-
Copper Co-catalyst: Ensure high-purity copper(I) iodide (CuI) is used, as oxidation can deactivate it.
-
Temperature: While many Sonogashira reactions run at room temperature, electron-rich aryl bromides may require heating (e.g., 60-80°C).
-
Solvent and Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) often serve as both the base and part of the solvent system. Ensure the amine is dry and pure.
-
Q2: How can I minimize the homocoupling of my alkyne (Glaser coupling)?
A2: This is a common side reaction, particularly in copper-catalyzed systems.
-
Troubleshooting Steps:
-
Anaerobic Conditions: Running the reaction under strictly anaerobic (oxygen-free) conditions is crucial to suppress Glaser coupling.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid this side reaction.
-
Quantitative Data: Sonogashira Coupling of Related Dialkoxybenzenes
This table presents representative conditions for Sonogashira couplings.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~95 |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | ~90 |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 92[5] |
Experimental Protocol: Sonogashira Coupling with a 1,4-Dialkoxybenzene Derivative
This is a general protocol for a Sonogashira coupling reaction.[6][7]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv). Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds. As with other coupling reactions, the electron-rich nature of this compound can pose challenges.
FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a this compound derivative is failing. What are the critical factors?
A1: The success of this reaction heavily relies on the catalyst-ligand system and the choice of base.
-
Troubleshooting Steps:
-
Ligand Selection: This is often the most critical parameter. For challenging electron-rich substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently required to promote the rate-limiting reductive elimination step. N-heterocyclic carbene (NHC) ligands have also proven effective.
-
Base Selection: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can be critical, and screening may be necessary.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.
-
Q2: Can I use primary amines with my this compound substrate?
A2: Yes, but it can be more challenging.
-
Troubleshooting Steps:
-
Bidentate Ligands: The use of bidentate phosphine ligands like BINAP or DPPF was an early breakthrough for the coupling of primary amines. These ligands can help stabilize the palladium center and promote the desired reaction pathway.
-
Catalytic Cycles and Key Steps
Understanding the catalytic cycles can help pinpoint where a reaction might be failing. Below are simplified representations of the Suzuki-Miyaura and Buchwald-Hartwig amination cycles.
Quantitative Data: Buchwald-Hartwig Amination of a Related Dialkoxybenzene
This table shows the results of a catalyst screening for the amination of a related chloroanisole, demonstrating the importance of ligand choice.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | ~98 |
| 2 | 4-Chloroanisole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~95 |
| 3 | 4-Chloroanisole | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | ~92 |
Experimental Protocol: Buchwald-Hartwig Amination of a 1,4-Dialkoxybenzene Derivative
This is a general protocol for the Buchwald-Hartwig amination of an electron-rich aryl halide.
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., a Buchwald precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction tube.
-
Reagent Addition: Add the this compound halide (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnc.ir [ijnc.ir]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Degradation of 1,4-Diethoxybenzene Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,4-diethoxybenzene in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic conditions?
Under acidic conditions, this compound undergoes acid-catalyzed cleavage of its ether linkages. The degradation is a stepwise process. The initial products are 4-ethoxyphenol and ethanol. With prolonged exposure to strong acids or under harsher conditions, the second ether linkage can also be cleaved, yielding hydroquinone and additional ethanol.
Q2: What is the general mechanism for the acid-catalyzed degradation of this compound?
The degradation of this compound in the presence of a strong acid follows a nucleophilic substitution pathway. The reaction is initiated by the protonation of one of the ether oxygen atoms by the acid. This protonation converts the ethoxy group into a good leaving group (ethanol). Subsequently, a nucleophile, such as a halide ion from the acid (e.g., Br⁻ or I⁻) or a water molecule, attacks the ethyl group, leading to the cleavage of the carbon-oxygen bond. This results in the formation of 4-ethoxyphenol and an ethyl halide or ethanol. This process can then be repeated for the second ethoxy group to form hydroquinone.[1][2]
Q3: Which acids are most effective for the cleavage of the ether bonds in this compound?
Strong mineral acids are typically required for the cleavage of aryl ethers.[2][3] Hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective due to the strong nucleophilicity of bromide and iodide ions, which facilitates the cleavage of the protonated ether. Concentrated sulfuric acid (H₂SO₄) can also be employed, often at elevated temperatures, with water acting as the nucleophile. Hydrochloric acid (HCl) is generally less effective for this reaction.[1]
Q4: Can the degradation be controlled to selectively produce 4-ethoxyphenol?
Yes, by carefully controlling the reaction conditions, it is possible to favor the formation of the mono-degradation product, 4-ethoxyphenol. This can be achieved by using a limited amount of the acid catalyst, employing milder reaction temperatures, and closely monitoring the reaction's progress over time to halt it before significant formation of hydroquinone occurs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation observed. | 1. The acid used is not strong enough.2. The reaction temperature is too low.3. Insufficient concentration of the acid catalyst. | 1. Switch to a stronger acid, such as HBr or HI.2. Gradually increase the reaction temperature while monitoring for product formation.3. Increase the concentration of the acid catalyst. |
| Formation of unexpected byproducts. | 1. Side reactions, such as electrophilic aromatic substitution, may occur on the activated benzene ring if other reactive species are present.2. At very high temperatures, charring or polymerization may occur. | 1. Ensure the purity of the starting materials and solvents.2. Optimize the reaction temperature to minimize side reactions.3. Consider using a less reactive acid if possible. |
| Difficulty in quantifying degradation products. | 1. Inappropriate analytical method.2. Co-elution of components in chromatography.3. Degradation of products during analysis. | 1. Utilize a validated HPLC method with a suitable column and mobile phase for the separation of this compound, 4-ethoxyphenol, and hydroquinone.[4][5]2. Adjust the mobile phase composition, gradient, or column type to improve separation.3. Ensure the analytical method conditions are mild and do not induce further degradation. |
Data Presentation
Table 1: Representative Data on the Acid-Catalyzed Degradation of this compound
| Time (hours) | This compound (%) | 4-Ethoxyphenol (%) | Hydroquinone (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 14 | 1 |
| 2 | 72 | 25 | 3 |
| 4 | 50 | 42 | 8 |
| 8 | 25 | 55 | 20 |
| 24 | 5 | 45 | 50 |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical degradation profile under specific, unstated acidic conditions.
Experimental Protocols
Protocol for Monitoring the Acid-Catalyzed Degradation of this compound by HPLC
1. Materials:
-
This compound
-
Strong acid (e.g., HBr, HI, or H₂SO₄)
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
Deionized water
-
Reference standards for this compound, 4-ethoxyphenol, and hydroquinone
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
2. Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known concentration of this compound in a suitable solvent.
-
Initiation of Degradation: Add the desired concentration of the strong acid to the solution while stirring. The reaction can be performed at a controlled temperature (e.g., room temperature or elevated).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the reaction. Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% sulfuric acid, for better peak shape) is a common mobile phase for separating these compounds.[5] An isocratic or gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 290-300 nm).[5]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Create a calibration curve for each reference standard (this compound, 4-ethoxyphenol, and hydroquinone).
-
Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curves.
-
Plot the percentage of each compound over time to monitor the degradation profile.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for monitoring degradation.
Caption: Troubleshooting logic for slow or no degradation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Experimental and statistical validation of HPLC analysis of hydroquinone and its 4-methoxyphenol, 4-ethoxyphenol and 4-benzyloxyphenol ethers in cosmetic products | Semantic Scholar [semanticscholar.org]
- 5. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1,4-Diethoxybenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybenzene. The focus is on the identification and removal of common byproducts to ensure the desired purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts in the synthesis of this compound, which is typically carried out via the Williamson ether synthesis, include:
-
4-Ethoxyphenol: This is the mono-alkylated product and a major impurity if the reaction does not proceed to completion.[1][2][3][4]
-
Unreacted Hydroquinone: The starting material may remain if the reaction is incomplete.[5]
-
Products of C-Alkylation: Alkali phenoxides have the potential to undergo C-alkylation in addition to the desired O-alkylation.[6]
-
Byproducts from Side Reactions: Although less common with primary alkyl halides, elimination reactions can occur.[6][7]
Q2: My final product has a low melting point. What is the likely cause?
A2: A low or broad melting point for this compound (expected melting point: 69-73 °C) is a strong indicator of impurities.[8] The most probable impurity causing this is the mono-alkylated byproduct, 4-ethoxyphenol, which has a lower melting point (66-67 °C).[2] The presence of unreacted starting materials or residual solvents can also depress the melting point.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (hydroquinone) and the product (if available), you can observe the consumption of the reactant and the formation of the product and byproducts. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide: Byproduct Removal
This section provides detailed guidance on common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Hydroquinone and 4-Ethoxyphenol
Symptoms:
-
Broad melting point range of the final product.
-
Extra spots on a TLC plate of the purified product.
-
Characteristic peaks of the hydroxyl group (-OH) in the IR or ¹H NMR spectrum.
Solutions:
-
Aqueous Base Wash: Unreacted hydroquinone and the byproduct 4-ethoxyphenol are acidic due to their phenolic hydroxyl groups. They can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The acidic phenols will be deprotonated to form water-soluble phenoxide salts, which will partition into the aqueous layer.
-
Column Chromatography: If a base wash is insufficient or if other non-acidic impurities are present, column chromatography is a highly effective purification method.[9]
-
Stationary Phase: Silica gel is commonly used.
-
Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to first elute the non-polar this compound, followed by the more polar 4-ethoxyphenol and hydroquinone.
-
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[10][11] For this compound, recrystallization from 95% ethanol is a viable option.[12] The desired product is less soluble in the cold solvent mixture than the impurities, allowing for its isolation as pure crystals upon cooling.
Issue 2: Residual Solvent or Reagents
Symptoms:
-
Unusual odor in the final product.
-
Presence of solvent peaks in the ¹H NMR spectrum.
-
Product appears oily or fails to solidify completely.
Solutions:
-
Drying under Vacuum: After purification, placing the product under high vacuum will help to remove any residual volatile solvents. Gentle heating can be applied if the product is stable at elevated temperatures.
-
Aqueous Washes: If the residual reagents are water-soluble (e.g., salts like sodium chloride), washing the organic solution of the product with water and then a brine solution can effectively remove them.[13]
Experimental Protocols
Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol. This should be done in a flask equipped with a reflux condenser to prevent solvent loss.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography for Purification of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The non-polar this compound will travel down the column faster.
-
Fraction Collection: Collect fractions of the eluent as it comes off the column.
-
Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₄O₂ | 166.22 | 69 - 73 | 246 - 247 |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 66 - 67 | 246 - 247 |
| Hydroquinone | C₆H₆O₂ | 110.11 | 172 - 175 | 285 - 287 |
Data sourced from PubChem and other chemical suppliers.[2][8]
Visualizations
Caption: Logical relationship of product and byproduct formation.
Caption: Experimental workflow for byproduct removal.
References
- 1. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. This compound | 122-95-2 | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Comparative Analysis of HPLC Methods for Purity Assessment of 1,4-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1,4-Diethoxybenzene. The information is intended to assist researchers in selecting an appropriate analytical method for quality control and stability studies.
Introduction to this compound and its Purity Analysis
This compound is an organic compound with the formula C₆H₄(OC₂H₅)₂.[1] It is synthesized via the Williamson ether synthesis from hydroquinone and an ethyl halide.[2] This synthesis route can lead to the presence of process-related impurities in the final product, primarily unreacted starting materials and intermediates. The most probable impurities are hydroquinone and the mono-substituted intermediate, 1-ethoxy-4-hydroxybenzene.
Accurate determination of purity is crucial for ensuring the quality and safety of chemical compounds used in research and drug development. HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound. This guide compares two distinct reversed-phase HPLC methods for this purpose.
Experimental Protocols
Below are the detailed experimental protocols for two proposed HPLC methods for the analysis of this compound and its potential impurities.
Sample Preparation:
A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in the mobile phase. A mixed standard solution containing this compound (100 µg/mL), hydroquinone (10 µg/mL), and 1-ethoxy-4-hydroxybenzene (10 µg/mL) is also prepared in the mobile phase for method development and validation.
HPLC Method A: Isocratic Elution with C18 Column
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
HPLC Method B: Gradient Elution with Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Run Time: 15 minutes
Data Presentation: Comparison of HPLC Methods
The following table summarizes the hypothetical performance of the two HPLC methods in separating this compound from its key potential impurities.
| Parameter | HPLC Method A (Isocratic) | HPLC Method B (Gradient) |
| Column Type | C18 | Phenyl-Hexyl |
| Elution Mode | Isocratic | Gradient |
| Run Time | 15 min | 15 min |
| Retention Time (min): | ||
| Hydroquinone | 2.5 | 3.1 |
| 1-Ethoxy-4-hydroxybenzene | 4.8 | 6.5 |
| This compound | 8.2 | 9.8 |
| Resolution (Rs): | ||
| Hydroquinone / 1-Ethoxy-4-hydroxybenzene | > 2.0 | > 2.5 |
| 1-Ethoxy-4-hydroxybenzene / this compound | > 2.0 | > 3.0 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the HPLC analysis of this compound purity.
Caption: HPLC analysis workflow for this compound purity.
Caption: Logical relationship for HPLC method comparison.
Conclusion
Both proposed HPLC methods are suitable for the purity analysis of this compound. Method A, being an isocratic method, is simpler and may be more robust for routine quality control. Method B, with its gradient elution and alternative column chemistry, offers superior resolution and may be preferable for stability studies or when a more detailed impurity profile is required. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for high throughput versus the need for maximum separation of all potential impurities. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.
References
A Comparative Guide to the Reactivity of 1,4-Diethoxybenzene and 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1,4-diethoxybenzene and 1,4-dimethoxybenzene. Both are key intermediates in organic synthesis, and understanding their relative reactivity is crucial for reaction design and optimization. This document summarizes experimental data, provides detailed protocols for key reactions, and visualizes reaction pathways to facilitate a clear understanding of their chemical behavior.
Executive Summary
This compound and 1,4-dimethoxybenzene are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. The primary difference in their reactivity stems from the nature of the alkoxy substituents. The ethyl groups in this compound are slightly more electron-donating than the methyl groups in 1,4-dimethoxybenzene, leading to a generally higher reactivity for the former in electrophilic aromatic substitutions. However, steric hindrance from the bulkier ethoxy groups can influence regioselectivity and reaction rates in certain cases. Their reactivity in oxidation and reduction reactions is broadly similar, with both compounds susceptible to oxidation to the corresponding quinones and capable of undergoing reduction of the aromatic ring under specific conditions. Nucleophilic aromatic substitution is generally disfavored for both compounds due to the electron-donating nature of the alkoxy groups, requiring harsh conditions or the presence of activating groups.
Data Presentation
Physical Properties
| Property | 1,4-Dimethoxybenzene | This compound |
| Molecular Formula | C₈H₁₀O₂ | C₁₀H₁₄O₂ |
| Molar Mass | 138.17 g/mol [1] | 166.22 g/mol [2] |
| Melting Point | 54-56 °C[1] | 69-71 °C |
| Boiling Point | 212.6 °C[1] | 246 °C |
| Appearance | White crystals[1] | White to off-white crystalline solid |
Reactivity Comparison in Electrophilic Aromatic Substitution
| Reaction | Substrate | Conditions | Product(s) | Yield | Observations |
| Nitration | 1,4-Dimethoxybenzene | HNO₃/H₂SO₄ in Acetic Acid | 1,4-Dimethoxy-2-nitrobenzene | Good | Can lead to oxidative demethylation with excess nitric acid.[3] |
| Nitration | Anisole (model for one ring position) | HNO₃/H₂SO₄ | o-Nitroanisole, p-Nitroanisole | - | - |
| Nitration | Phenetole (model for one ring position) | HNO₃/H₂SO₄ | o-Nitrophenetole, p-Nitrophenetole | - | Phenetole nitrates at a slightly faster rate than anisole.[4] |
| Friedel-Crafts Alkylation | 1,4-Dimethoxybenzene | t-butyl alcohol, H₂SO₄, Acetic Acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | Fairly low (e.g., 31.07%) | Disubstitution is common due to the activating nature of the methoxy groups.[5] |
| Friedel-Crafts Acylation | 1,4-Dimethoxybenzene | Acetic anhydride, solid acid catalyst (e.g., Indion-125) | 2,5-Dimethoxyacetophenone | Good | Catalyst deactivation can be an issue. |
Experimental Protocols
Electrophilic Aromatic Substitution: Nitration of 1,4-Dimethoxybenzene
This protocol is adapted from studies on the nitration of 1,4-dimethoxybenzene derivatives.[3]
Materials:
-
1,4-Dimethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask, and cool the mixture in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1,4-dimethoxybenzene with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1,4-dimethoxy-2-nitrobenzene.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Oxidation: Electrochemical Oxidation of 1,4-Dimethoxybenzene
This protocol describes the electrochemical synthesis of the corresponding quinone.[6]
Materials:
-
1,4-Dimethoxybenzene
-
Methanol
-
Potassium Hydroxide (KOH)
-
Platinum electrodes (anode and cathode)
-
Electrochemical cell
-
DC power supply
-
Standard laboratory glassware for workup
Procedure:
-
Prepare a 1% solution of KOH in methanol as the electrolyte.
-
Dissolve 1,4-dimethoxybenzene in the electrolyte solution in the electrochemical cell.
-
Immerse the platinum electrodes in the solution.
-
Apply a constant current to the system while stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, neutralize the electrolyte with acetic acid.
-
Remove the methanol under reduced pressure.
-
Extract the residue with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the product by column chromatography or recrystallization.
Visualizations
Electrophilic Aromatic Substitution Pathway
References
- 1. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophilic Aromatic Substitution [chem.latech.edu]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,4-Diethoxybenzene
For researchers and professionals in drug development and chemical synthesis, the efficient and selective preparation of key intermediates is paramount. 1,4-Diethoxybenzene, a valuable building block in the synthesis of dyes, pharmaceuticals, and liquid crystals, can be synthesized through various routes.[1] This guide provides a comparative analysis of the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig etherification for the preparation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Routes
The choice of synthetic route for this compound depends on factors such as desired yield, reaction conditions, cost, and the availability of starting materials and catalysts. The following table summarizes the key quantitative parameters for the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig etherification.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Starting Materials | Hydroquinone, Ethyl Halide (e.g., Ethyl Bromide) | 1,4-Dihalobenzene (e.g., 1,4-Diiodobenzene), Ethanol | 1,4-Dihalobenzene (e.g., 1,4-Dibromobenzene), Ethanol |
| Catalyst | Phase-transfer catalyst (optional) | Copper (e.g., CuI, CuO) | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |
| Base | Strong base (e.g., KOH, NaOH) | Strong base (e.g., K₂CO₃, Cs₂CO₃) | Strong base (e.g., NaOtBu, K₃PO₄) |
| Solvent | Ethanol, Acetone, DMF | High-boiling polar solvents (e.g., Pyridine, DMF, NMP) | Toluene, Dioxane |
| Temperature | Moderate (e.g., 60 °C) | High (typically > 150 °C) | Mild to moderate (e.g., 80-110 °C) |
| Reaction Time | 2 hours | Several hours to days | Several hours |
| Reported Yield | ~80%[1] | Variable, often moderate to good | Generally high |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Williamson Ether Synthesis
This classical and widely used method involves the reaction of hydroquinone with an ethylating agent in the presence of a strong base.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone, potassium hydroxide, and ethanol.[1]
-
Heat the mixture in a water bath to 60°C with continuous stirring.[1]
-
Slowly add ethyl bromide to the reaction mixture.
-
Maintain the reaction at 60°C for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of diaryl ethers and, in this case, dialkoxybenzenes from an aryl halide and an alcohol.
Representative Protocol:
-
In a sealed reaction vessel, combine 1,4-diiodobenzene, an excess of ethanol, a copper(I) iodide (CuI) catalyst, and a base such as potassium carbonate.
-
Add a high-boiling polar solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture to a high temperature (e.g., 150-180°C) with vigorous stirring for several hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Buchwald-Hartwig Etherification
This modern palladium-catalyzed cross-coupling reaction offers a milder alternative to the Ullmann condensation for the synthesis of ethers.
Representative Protocol:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Add the aryl halide (e.g., 1,4-dibromobenzene) and an excess of ethanol.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110°C with stirring for several hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to obtain this compound.
Synthesis Pathways Overview
The following diagram illustrates the logical relationship between the starting materials and the final product for each of the described synthetic routes.
References
A Comparative Analysis of 1,4-Dialkoxybenzenes in Advanced Materials
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing organic bridging linkers of metal–organic frameworks for enhanced carbon dioxide adsorption - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 8. scite.ai [scite.ai]
- 9. ossila.com [ossila.com]
The Unexplored Potential of 1,4-Diethoxybenzene in Metal-Organic Frameworks: A Comparative Overview of Linker Functionalization
The choice of organic linker is a critical determinant of the physicochemical properties of a MOF, influencing its porosity, stability, and functionality. While linkers such as terephthalic acid (benzene-1,4-dicarboxylic acid or BDC) and its derivatives functionalized with amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups have been extensively studied, the impact of alkoxy groups like diethoxybenzene remains a promising yet underexplored frontier. This guide will synthesize available data on well-characterized functionalized UiO-66 MOFs to project the potential advantages and characteristics of a hypothetical UiO-66-diethoxybenzene.
Performance Comparison of Functionalized Linkers in UiO-66
To understand the potential role of a 1,4-diethoxybenzene-derived linker, we can analyze the effects of other functional groups on the properties of the UiO-66 MOF. The following table summarizes key performance metrics for UiO-66 functionalized with -NH2, -(OH)2, and -NO2 groups, which can serve as a basis for hypothetical comparison.
| Linker Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Adsorption Capacity (mmol/g) at 298 K, 1 bar | Thermal Stability (°C) |
| -H (UiO-66) | ~1100-1600 | ~0.5-0.7 | ~2.5 | Up to 540 |
| -NH2 (UiO-66-NH2) | ~1100-1400 | ~0.5-0.6 | ~3.35[1] | ~350 |
| -2,5-(OH)2 (UiO-66-2,5-(OH)2) | ~900-1200 | ~0.4-0.5 | High synergistic affinity for CO2[1] | ~300 |
| -NO2 (UiO-66-NO2) | ~1000-1300 | ~0.4-0.6 | Higher polarity leads to stronger interactions[1] | ~400 |
| Hypothetical -2,5-(OEt)2 | Likely reduced due to bulkier groups | Likely reduced | Potentially enhanced selectivity for specific guests | To be determined |
Note: The values presented are approximate and can vary based on synthesis conditions and activation procedures.
The introduction of functional groups onto the BDC linker can significantly influence the MOF's properties. For instance, the amine group in UiO-66-NH2 enhances CO2 adsorption due to increased basicity and the potential for hydrogen bonding.[1][2] Conversely, the bulkier hydroxyl and nitro groups can lead to a slight reduction in surface area.
Based on these trends, a hypothetical MOF constructed with a 2,5-diethoxyterephthalic acid linker might exhibit a reduced surface area and pore volume compared to the parent UiO-66 due to the steric hindrance of the ethoxy groups. However, the presence of these flexible, electron-donating ethoxy groups could introduce unique host-guest interactions, potentially leading to enhanced selectivity for specific molecules, a desirable trait in drug delivery and catalysis.
Experimental Protocols
The synthesis of functionalized MOFs typically follows a solvothermal approach. Below are generalized protocols for the synthesis of the parent UiO-66 and a functionalized variant, which could be adapted for a diethoxybenzene-based linker.
General Synthesis of UiO-66
A standard synthesis involves dissolving zirconium tetrachloride (ZrCl4) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF). The mixture is then heated in an oven, typically at 120°C for 24 hours. After cooling, the resulting crystalline powder is filtered, washed with DMF and ethanol, and dried under vacuum.[3]
Synthesis of Functionalized UiO-66 (e.g., UiO-66-NH2)
The procedure is analogous to the synthesis of UiO-66, with the BDC linker being replaced by its functionalized counterpart, such as 2-aminoterephthalic acid.[1] The reaction conditions, including temperature and time, may be adjusted to optimize crystallinity and yield.
Post-Synthetic Modification
An alternative route to functionalized MOFs is through post-synthetic modification (PSM). This involves synthesizing the parent MOF first and then introducing the functional groups onto the linkers within the framework.[4] For instance, UiO-66-NH2 can be further modified by reacting the amine groups with various reagents to introduce new functionalities.[4]
Visualizing Methodologies
To aid in the conceptualization of the research and development process for novel MOF linkers, the following diagrams illustrate key workflows.
Caption: A generalized workflow for the synthesis of a functionalized metal-organic framework.
References
A Researcher's Guide to Validating the Structure of 1,4-Diethoxybenzene Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comparative overview of key analytical techniques for validating the structure of 1,4-diethoxybenzene and its derivatives, supported by experimental data and detailed protocols.
The accurate determination of a molecule's three-dimensional arrangement is paramount in understanding its chemical and physical properties, predicting its biological activity, and ensuring the novelty of a synthesized compound. For derivatives of this compound, a class of compounds with applications in materials science and as intermediates in organic synthesis, a multi-faceted analytical approach is essential for unambiguous structural validation. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting a comparative analysis of their strengths in structural elucidation.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and crystallographic techniques provides a comprehensive and robust validation of the chemical structure of this compound derivatives. While NMR and MS offer crucial information about the connectivity and mass of the molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical environment of protons (chemical shift)- Connectivity of neighboring protons (spin-spin coupling) | - Non-destructive- Relatively fast acquisition- Provides detailed information on the molecular skeleton | - Requires soluble sample- Complex spectra for large molecules- Can be insensitive to subtle stereochemical differences |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical environment of carbons | - Provides direct information about the carbon backbone- Complements ¹H NMR data for complete structural assignment | - Lower natural abundance of ¹³C results in lower sensitivity- Longer acquisition times compared to ¹H NMR |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues | - High sensitivity- Requires very small sample amounts- Can be coupled with separation techniques (e.g., GC, LC) | - Can cause fragmentation, sometimes preventing observation of the molecular ion- Isomeric compounds can be difficult to distinguish |
| Single-Crystal X-ray Crystallography | - Precise 3D arrangement of atoms in the solid state- Bond lengths, bond angles, and torsion angles- Absolute stereochemistry | - Provides unambiguous structural determination- Gold standard for structural validation | - Requires a suitable single crystal, which can be challenging to grow- Structure in the solid state may not represent the conformation in solution |
Experimental Data for this compound and a Derivative
To illustrate the application of these techniques, the following tables summarize key experimental data for this compound and one of its derivatives, 2,5-diethoxy-1,4-diethynylbenzene.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H | CDCl₃ | 6.84 | s | - | Ar-H |
| 3.98 | q | 7.0 | -O-CH₂ -CH₃ | |||
| 1.39 | t | 7.0 | -O-CH₂-CH₃ | |||
| ¹³C | CDCl₃ | 153.2 | - | - | C -O | |
| 115.5 | - | - | Ar-C H | |||
| 64.0 | - | - | -O-C H₂-CH₃ | |||
| 15.0 | - | - | -O-CH₂-C H₃ | |||
| 2,5-Diethoxy-1,4-diethynylbenzene | ¹H | CDCl₃ | 6.89 | s | - | Ar-H |
| 4.07 | q | 14 | -O-CH₂ -CH₃ | |||
| 3.40 | s | - | -C≡C-H | |||
| 1.43 | t | 14 | -O-CH₂-CH₃ | |||
| ¹³C | CDCl₃ | 153.83 | - | - | C -O | |
| 117.92 | - | - | Ar-C H | |||
| 113.36 | - | - | Ar-C -C≡CH | |||
| 82.42 | - | - | -C ≡CH | |||
| 79.79 | - | - | -C≡C H | |||
| 65.20 | - | - | -O-C H₂-CH₃ | |||
| 14.75 | - | - | -O-CH₂-C H₃ |
Table 2: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Formula | Calculated m/z | Observed m/z ([M]⁺) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | C₁₀H₁₄O₂ | 166.0994 | 166 | 138, 110, 81 |
| 2,5-Diethoxy-1,4-diethynylbenzene | Electrospray Ionization (ESI) | C₁₄H₁₄O₂ | 214.0994 | 214 | 158 |
Table 3: X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.518 |
| b (Å) | 7.61 |
| c (Å) | 7.137 |
| β (°) | 110.40 |
| C(aromatic)-O bond length (Å) | 1.378 |
| C(aliphatic)-O bond length (Å) | 1.421 |
| C-O-C bond angle (°) | 119.15 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Acquisition Parameters (¹H NMR): A standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T₁) is necessary.
-
Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is generally sufficient for most organic molecules.
-
Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the solid or a solution of the compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[1]
Visualizing the Validation Workflow
The process of validating the structure of a this compound derivative can be visualized as a logical workflow, starting from the purified compound and leading to its complete structural characterization.
Caption: Workflow for the structural validation of this compound derivatives.
The following diagram illustrates the logical relationship between the experimental techniques and the structural information they provide.
References
A Spectroscopic Showdown: Differentiating the Isomers of 1,4-Diethoxybenzene
A comprehensive guide for researchers on the nuanced spectroscopic differences between 1,2-, 1,3-, and 1,4-diethoxybenzene, complete with experimental data and detailed protocols. This guide will equip scientists in drug development and related fields with the tools to unequivocally identify these closely related aromatic compounds.
The positional isomerism of di-substituted benzene rings presents a common challenge in chemical synthesis and analysis. 1,2-, 1,3-, and this compound, while sharing the same molecular formula (C₁₀H₁₄O₂) and thus identical molecular weights, exhibit distinct physical and chemical properties owing to the varied placement of their ethoxy groups. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful and definitive methods for their differentiation. This guide provides a detailed comparison of the spectroscopic data for these three isomers, supported by experimental protocols for data acquisition.
Comparative Spectroscopic Data
The key to distinguishing the diethoxybenzene isomers lies in the unique electronic environments of their protons and carbon atoms, their vibrational modes, and their fragmentation patterns upon ionization. The following tables summarize the key spectroscopic data for each isomer.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy is particularly informative for distinguishing these isomers due to the differences in the chemical shifts and splitting patterns of the aromatic protons.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,2-Diethoxybenzene | Aromatic (H) | ~6.9 | m | - |
| Methylene (-OCH₂-) | ~4.1 | q | 7.0 | |
| Methyl (-CH₃) | ~1.4 | t | 7.0 | |
| 1,3-Diethoxybenzene | Aromatic (H) | ~7.2, ~6.5 | m | - |
| Methylene (-OCH₂-) | ~4.0 | q | 7.0 | |
| Methyl (-CH₃) | ~1.4 | t | 7.0 | |
| This compound | Aromatic (H) | ~6.8 | s | - |
| Methylene (-OCH₂-) | ~4.0 | q | 7.0 | |
| Methyl (-CH₃) | ~1.4 | t | 7.0 |
Note: The aromatic region of 1,2- and 1,3-diethoxybenzene will show more complex splitting patterns (multiplets) due to the lower symmetry compared to the highly symmetric 1,4-isomer, which typically displays a singlet for the equivalent aromatic protons.
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides a clear distinction based on the number of unique carbon environments in each isomer.
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1,2-Diethoxybenzene | Aromatic (C-O) | ~149 |
| Aromatic (C-H) | ~121, ~114 | |
| Methylene (-OCH₂-) | ~64 | |
| Methyl (-CH₃) | ~15 | |
| 1,3-Diethoxybenzene | Aromatic (C-O) | ~160 |
| Aromatic (C-H) | ~130, ~107, ~102 | |
| Methylene (-OCH₂-) | ~63 | |
| Methyl (-CH₃) | ~15 | |
| This compound | Aromatic (C-O) | ~153 |
| Aromatic (C-H) | ~115 | |
| Methylene (-OCH₂-) | ~64 | |
| Methyl (-CH₃) | ~15 |
Note: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the symmetry of the isomer: 1,2-diethoxybenzene (three signals), 1,3-diethoxybenzene (four signals), and this compound (two signals).
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is a valuable tool for identifying the substitution pattern on the benzene ring through characteristic out-of-plane (oop) C-H bending vibrations.
| Isomer | Substitution Pattern | Characteristic C-H oop Bending (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| 1,2-Diethoxybenzene | Ortho | 770-735[1] | ~3100-3000 (Aromatic C-H stretch), ~1600, ~1500 (C=C in-ring stretch)[2] |
| 1,3-Diethoxybenzene | Meta | 811-750 and 725-680[1][3] | ~3100-3000 (Aromatic C-H stretch), ~1600, ~1500 (C=C in-ring stretch)[2] |
| This compound | Para | 860-780[1][3] | ~3100-3000 (Aromatic C-H stretch), ~1600, ~1500 (C=C in-ring stretch)[2] |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of the diethoxybenzene isomers will produce a molecular ion peak at m/z 166. However, the fragmentation patterns can offer clues to their substitution, although they can be quite similar.
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Proposed Structure |
| 1,2-Diethoxybenzene | 166 | 137 ([M-C₂H₅]⁺), 109 ([M-C₂H₅-CO]⁺), 81 |
| 1,3-Diethoxybenzene | 166 | 137 ([M-C₂H₅]⁺), 110, 109, 81 |
| This compound | 166 | 138, 110 ([M-C₂H₄-C₂H₄]⁺), 81 |
Note: The fragmentation is complex and can involve rearrangements. The relative intensities of the fragment ions are crucial for differentiation.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed protocols for the key techniques discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the diethoxybenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[4]
-
Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid diethoxybenzene isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method for liquids):
-
If the isomer is a liquid at room temperature, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
-
Data Acquisition:
-
Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the diethoxybenzene isomer into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet or a direct insertion probe can be used.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for differentiating the diethoxybenzene isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Isomer Differentiation.
Conclusion
The spectroscopic comparison of 1,2-, 1,3-, and this compound isomers demonstrates the power of modern analytical techniques in resolving structural ambiguities. While mass spectrometry provides the crucial molecular weight, it is the nuanced details from ¹H and ¹³C NMR, revealing the symmetry and electronic environment of the molecules, and the characteristic vibrational modes in IR spectroscopy that allow for their confident and unambiguous identification. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can effectively distinguish between these closely related compounds, ensuring the integrity and accuracy of their scientific investigations.
References
A Comparative Analysis of the Reactivity of 1,4-Diethoxybenzene in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of 1,4-Diethoxybenzene Compared to Other Activated Aromatic Compounds in Electrophilic Aromatic Substitution Reactions.
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the selection of an appropriate aromatic substrate is paramount. The reactivity of the aromatic ring towards electrophilic attack dictates reaction conditions, regioselectivity, and overall efficiency of the synthetic route. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly used activated aromatic compounds such as anisole, phenol, and its close structural analog, 1,4-dimethoxybenzene. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary of Reactivity
This compound is a highly activated aromatic compound due to the presence of two electron-donating ethoxy groups in a para-disposition. These groups increase the electron density of the benzene ring through resonance, making it significantly more susceptible to electrophilic aromatic substitution (EAS) than benzene itself. The ethoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) to the ethoxy groups.
Qualitatively, the reactivity of these compounds in EAS reactions follows the general trend:
Phenol > this compound ≈ 1,4-Dimethoxybenzene > Anisole > Benzene
The hydroxyl group in phenol is a more potent activating group than an alkoxy group, leading to faster reaction rates. The two alkoxy groups in this compound and 1,4-dimethoxybenzene provide a higher degree of activation compared to the single methoxy group in anisole.
Quantitative Comparison of Reactivity
To provide a clearer understanding of the relative reactivities, the following table summarizes available quantitative data for common electrophilic aromatic substitution reactions. It is important to note that direct comparative studies under identical conditions are not always available in the literature, and thus, some data is inferred from reactions with closely related substrates.
| Reaction Type | This compound | 1,4-Dimethoxybenzene | Anisole | Phenol |
| Nitration | High Yield (Specific data not available) | High Yield | Good Yield (p-nitroanisole major product) | Very Rapid Reaction, often leads to polysubstitution and oxidation |
| Bromination | High Yield, can lead to di-substitution | High Yield (e.g., 83% for dibromination) | Rapid, predominantly p-bromoanisole | Extremely Rapid, often results in 2,4,6-tribromophenol |
| Friedel-Crafts Acylation | Good Yield | Good Yield (e.g., with acetic anhydride) | Good Yield (e.g., 94% with acetic anhydride) | Rearrangement (Fries) is a competing reaction |
| Sulfonation | (Specific data not available) | Sulfonation occurs readily | Sulfonation occurs, p-isomer favored | Sulfonation occurs readily |
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Nitration of this compound
Objective: To introduce a nitro group onto the this compound ring.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethanol (95%)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.[1]
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Bromination of this compound
Objective: To introduce one or more bromine atoms onto the this compound ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetonitrile or Chloroform
-
Ammonium Nitrate (catalyst, optional for NBS)
-
Sodium Sulfite Solution (10% aqueous)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure (using NBS):
-
To a solution of this compound in acetonitrile, add a catalytic amount of ammonium nitrate.
-
Add N-bromosuccinimide (1.0 equivalent for mono-bromination) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium sulfite solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Procedure (using Bromine):
-
Dissolve this compound in chloroform and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add a solution of bromine in chloroform dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Quench the reaction with a 10% aqueous sodium sulfite solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo. The crude product can be recrystallized from a mixture of dichloromethane and methanol.
Friedel-Crafts Acylation of this compound
Objective: To introduce an acyl group onto the this compound ring.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃) or a solid acid catalyst (e.g., Amberlyst-15)[2]
-
Dichloromethane (solvent)
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure (using AlCl₃):
-
Suspend anhydrous aluminum chloride in dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.
-
Slowly add acetic anhydride to the suspension with stirring.
-
Add a solution of this compound in dichloromethane dropwise to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical electrophilic aromatic substitution mechanism and a general experimental workflow.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: A typical experimental workflow for an EAS reaction.
Conclusion
This compound is a highly reactive substrate for a variety of electrophilic aromatic substitution reactions, making it a valuable building block in organic synthesis. Its reactivity is comparable to, and in some cases may exceed, that of 1,4-dimethoxybenzene, and it is significantly more reactive than anisole. While phenol is generally more reactive, its propensity for over-reaction and oxidation can sometimes make this compound a more controllable and desirable substrate. The provided experimental protocols offer a starting point for the practical application of this compound in the laboratory. Researchers should consider the specific electrophile and reaction conditions to optimize yields and achieve the desired regioselectivity.
References
Performance of 1,4-Diethoxybenzene-based materials compared to analogs
A comprehensive guide for researchers and drug development professionals on the comparative performance of materials based on 1,4-diethoxybenzene and its structural analogs across key applications.
In the quest for advanced materials with tailored properties, the this compound scaffold has emerged as a versatile building block in fields ranging from organic electronics to medicinal chemistry. Its electron-donating ethoxy groups and rigid aromatic core contribute to the desirable electronic and structural characteristics of the resulting materials. However, the performance of these materials is highly sensitive to subtle molecular modifications. This guide provides an objective comparison of this compound-based materials with their analogs, supported by experimental data, to aid researchers in selecting the optimal molecular design for their specific applications.
Organic Electronics: Tuning Optoelectronic Properties
In the realm of organic electronics, the length of the alkoxy chains on the benzene ring plays a crucial role in determining the charge transport and photophysical properties of conjugated polymers. This is exemplified in studies of poly(p-phenylenevinylene) (PPV) and oligo(p-phenyleneethynylene) (OPE) derivatives.
Charge Carrier Mobility
The hole mobility of symmetrically substituted poly(2,5-dialkoxy-p-phenylenevinylene)s demonstrates a clear dependence on the length of the alkoxy side chains. Shorter chains lead to higher mobility, which is attributed to increased electronic wave-function overlap between polymer chains. However, this also results in a stronger temperature dependence, suggesting an increase in energetic disorder.[1]
Table 1: Comparison of Hole Mobility in Poly(2,5-dialkoxy-p-phenylenevinylene) Derivatives
| Polymer | Alkoxy Chain | Hole Mobility (µh) at E = 1.7 x 10^5 V/cm (cm²/Vs) |
| Poly(2,5-dimethoxy-p-phenylenevinylene) (PDMeOPV) | Methoxy (C1) | > 10⁻⁴ |
| Poly(2,5-dihexyloxy-p-phenylenevinylene) (PDHeOPV) | Hexyloxy (C6) | ~10⁻⁵ |
| Poly(2,5-didecyloxy-p-phenylenevinylene) (PDDeOPV) | Decyloxy (C10) | < 10⁻⁵ |
Data sourced from a study on symmetrically substituted dialkoxy PPV polymers.[1]
Photophysical Properties
The introduction of dialkoxy substituents to oligo(p-phenyleneethynylene)s significantly alters their absorption and emission characteristics compared to unsubstituted analogs. Dialkoxy substitution leads to the appearance of two distinct absorption bands, a high-energy band and a red-shifted band originating from the HOMO-LUMO transition.[2][3] The emission spectra of these compounds typically show well-defined vibronic features.[2][3]
Table 2: Photophysical Properties of Dialkoxy-substituted Oligo(p-phenyleneethynylene) Analog
| Compound | Substitution | Absorption Maxima (nm) | Emission Maximum (nm) |
| 1,4-Bis(phenylethynyl)benzene | Unsubstituted | Broad band | Not specified |
| 2,5-Dialkoxy-1,4-bis(phenylethynyl)benzene | Dialkoxy | Two well-separated bands | Well-defined vibronics |
Data interpretation from a comparative study of oligo(p-phenyleneethynylene)s.[2][3]
Perovskite Solar Cells: The Role of Hole-Transporting Materials
In the field of perovskite solar cells (PSCs), the molecular structure of hole-transporting materials (HTMs) is a critical determinant of device efficiency and stability. Comparative studies of HTMs based on dimethoxyphenyl units with different π-linker systems provide valuable insights into structure-property relationships.
A study comparing two o,p-dimethoxyphenyl-based HTMs, HL-1 (with a biphenyl π-linker) and HL-2 (with a carbazole π-linker), revealed that the stronger electron-donating ability of the carbazole unit in HL-2 resulted in higher hole mobility and more efficient charge extraction at the perovskite/HTM interface.[4] This translated to a higher power conversion efficiency (PCE) and reduced hysteresis in the corresponding PSCs.[4]
Table 3: Performance Comparison of Dimethoxyphenyl-based HTMs in Perovskite Solar Cells
| HTM | π-Linker | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |
| HL-1 | Biphenyl | Lower | 16.14 |
| HL-2 | Carbazole | Higher | 18.34 |
Data sourced from a comparative study of o,p-dimethoxyphenyl-based HTMs.[4]
Polymeric Materials: Thermal Stability
Table 4: Representative Thermal Stability of Aromatic Polymers
| Polymer Type | Onset Decomposition Temperature (TGA, 5% weight loss) |
| Poly(arylene ether)s | > 450 °C |
| Poly(ether ether ketone) (PEEK) | ~550 °C |
General thermal stability ranges for related high-performance polymers.
Biological Activity: Antimicrobial Properties
Derivatives of dihydroxybenzene have been investigated for their antimicrobial properties. A study on alkyloxy benzene-1,2-diols revealed that the length of the alkyl chain significantly impacts their activity against Bacillus subtilis. Ethers with 4 to 9 carbons in the alkyl tail exhibited antimicrobial effects, with the highest activity observed for those with 6, 7, or 8 carbons.[5] These compounds were found to be bactericidal and likely act by disrupting the bacterial membrane.[5]
Table 5: Antimicrobial Activity of Alkyloxy Benzene-1,2-diol Analogs against B. subtilis
| Alkyl Chain Length | Antimicrobial Activity |
| < 4 carbons | Not active |
| 4-9 carbons | Active |
| 6-8 carbons | Highest activity |
| > 9 carbons | Not specified |
Data sourced from a study on dihydroxybenzene derivatives.[5]
Liquid Crystalline Properties
The mesomorphic behavior of 1,4-dialkoxybenzene derivatives is highly dependent on the length of the alkoxy chains. In homologous series, the transition temperatures and the types of liquid crystal phases observed (e.g., nematic, smectic) vary systematically with chain length. Generally, longer alkyl chains tend to stabilize smectic phases.
Table 6: General Phase Behavior of Homologous 1,4-Dialkoxybenzene Series
| Alkoxy Chain Length | Typical Mesophase Behavior |
| Short (e.g., Methoxy, Ethoxy) | May not be liquid crystalline or only show a nematic phase. |
| Medium to Long | Exhibit nematic and/or smectic phases. Longer chains favor smectic phases. |
General trends observed in homologous series of liquid crystals.
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential.
Charge Carrier Mobility Measurement: Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a widely used method to determine the drift mobility of charge carriers in organic semiconductors.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: A thin film of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).
-
Carrier Generation: A short pulse of light from a laser, with a photon energy above the material's absorption edge, is directed through the semi-transparent electrode to generate a sheet of charge carriers near this electrode.
-
Carrier Drift: An external voltage is applied across the sample, creating an electric field that causes the photogenerated carriers to drift towards the counter electrode.
-
Current Measurement: The motion of the charge carriers induces a transient photocurrent, which is measured as a function of time using an oscilloscope.
-
Data Analysis: The transit time (τt) is the time it takes for the sheet of carriers to travel across the sample. This is typically determined from a characteristic feature (e.g., a "knee") in the photocurrent transient when plotted on a log-log scale.
-
Mobility Calculation: The drift mobility (μ) is calculated using the formula: μ = d² / (V * τt), where 'd' is the thickness of the organic layer and 'V' is the applied voltage.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of polymers.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a predefined temperature range.
-
Weight Measurement: The microbalance continuously records the weight of the sample as the temperature increases.
-
Data Analysis: The data is plotted as percentage weight loss versus temperature, yielding a TGA curve. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.
-
Parameter Determination: Key parameters such as the onset temperature of decomposition (often defined as the temperature at 5% weight loss) and the char yield (the percentage of material remaining at the end of the experiment) are determined from the TGA curve.[6][7][8][9]
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule interacts with biological pathways is crucial. For instance, some dihydroxybenzene derivatives have shown antimicrobial activity by disrupting the bacterial cell membrane. This mechanism can be represented as a logical relationship.
This guide highlights the significant impact of structural modifications on the performance of this compound-based materials and their analogs. By providing a comparative overview of key performance metrics and detailed experimental protocols, it aims to facilitate the rational design and selection of materials for a wide range of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysical and theoretical investigations of oligo(p-phenyleneethynylene)s: effect of alkoxy substitution and alkyne-aryl bond rotations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of o,p-dimethoxyphenyl-based hole transport materials by altering π-linker units for highly efficient and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. matestlabs.com [matestlabs.com]
- 8. epfl.ch [epfl.ch]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,4-Diethoxybenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe and compliant disposal of 1,4-Diethoxybenzene.
Core Safety and Handling Principles
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance for health or the environment. However, prudent laboratory practice dictates that all chemicals be handled with care. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dust particles.
-
Spill Management: In case of a spill, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molar Mass | 166.22 g/mol |
| Appearance | White solid |
| Melting Point | 69-71 °C |
| Boiling Point | 246 °C |
| Solubility in Water | Insoluble |
| Primary Hazards | Not classified as hazardous |
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, disposal procedures must align with local, state, and institutional regulations. The following protocol provides a general framework for decision-making.
1. Waste Characterization and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. Avoid mixing it with other chemical waste to prevent unforeseen reactions.
-
Contaminated Materials: Any materials, such as filter paper or paper towels, contaminated with this compound should also be collected in the designated waste container.
-
Empty Containers: "RCRA empty" containers (no freestanding liquid and no more than one inch of residue) should have their labels defaced or removed and can often be disposed of in the regular trash.[1] Containers that held acutely hazardous chemicals must be triple-rinsed, with the rinsate collected as hazardous waste.[1]
2. Consultation of Local and Institutional Policies:
-
Crucial Step: Before proceeding with disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office or the relevant local waste disposal regulations. These policies will provide specific guidance on the disposal of non-hazardous chemical waste.[2][3]
-
Non-Hazardous Waste Streams: Some institutions may permit the disposal of non-hazardous solids, like this compound, in the regular municipal trash.[3] However, others may require it to be disposed of through a chemical waste contractor to prevent any potential environmental impact.[1]
3. Disposal Execution:
-
Disposal as Non-Hazardous Solid Waste: If permitted by your local and institutional guidelines, the sealed and labeled container of this compound waste may be placed directly in the designated dumpster.[3] This is often preferred to placing it in laboratory trash cans to prevent handling by custodial staff.[3]
-
Sewer Disposal (Not Recommended for Solids): While some non-hazardous, water-soluble solids may be approved for sewer disposal in limited quantities, this is not a suitable method for insoluble substances like this compound.[4]
-
Incineration: If required by your institution or local regulations, arrange for the disposal of the waste through a licensed chemical waste contractor for incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these guidelines and prioritizing communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling 1,4-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety protocols and logistical plans for the handling and disposal of 1,4-Diethoxybenzene. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for risk assessment and safe handling.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | White solid | [2] |
| Odor | Rotten-egg like | [2] |
| Melting Point | 69 - 71 °C (156.2 - 159.8 °F) | [2] |
| Boiling Point | 246 °C (474.8 °F) | [2] |
| Solubility | Insoluble in water | [2] |
| Specific Gravity | No data available | |
| Vapor Density | Not applicable | [2] |
| Flash Point | No information available | [2] |
| Autoignition Temperature | No information available | [2] |
Toxicity Data:
-
It is not classified as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.
Occupational Exposure Limits:
-
No occupational exposure limits have been established for this compound by OSHA, NIOSH, or ACGIH.[2]
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and respiratory exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Breakthrough time for this compound is not specified, so gloves should be inspected before use and changed frequently, especially after any contact. - Lab Coat: A standard laboratory coat. | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if dust is generated. | Protects against inhalation of dust or vapors. |
III. Operational Plan: Step-by-Step Guidance
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.[2]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid the formation of dust.[1]
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
4. Disposal Plan:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
IV. Experimental Protocols
Currently, no specific experimental protocols involving this compound were cited in the safety and handling documents reviewed. Researchers should develop their own detailed protocols, incorporating the safety measures outlined in this guide.
V. Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
